5-(4-Pyridyl)-4-pentyne-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.2 g/mol |
IUPAC Name |
5-pyridin-4-ylpent-4-yn-1-ol |
InChI |
InChI=1S/C10H11NO/c12-9-3-1-2-4-10-5-7-11-8-6-10/h5-8,12H,1,3,9H2 |
InChI Key |
MLQFLMONQBRNFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C#CCCCO |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 5-(4-Pyridyl)-4-pentyne-1-ol
Technical Monograph: 5-(4-Pyridyl)-4-pentyne-1-ol Structural Architecture, Synthetic Protocols, and Translational Applications [1]
Executive Summary
This compound is a heterobifunctional building block characterized by a 4-substituted pyridine ring linked via an internal alkyne to a primary alcohol.[1] This molecule serves as a critical intermediate in medicinal chemistry, particularly in the design of kinase inhibitors and proteolysis-targeting chimeras (PROTACs), where it functions as a rigid, semi-conductive linker. Its dual reactivity—stemming from the basic pyridine nitrogen and the nucleophilic hydroxyl group—allows for orthogonal functionalization, making it a staple in fragment-based drug discovery (FBDD) and supramolecular coordination chemistry.
Part 1: Chemical Architecture & Physiochemical Profile[1]
The molecule (C₁₀H₁₁NO) integrates three distinct chemical domains: the pyridyl head , the alkynyl spacer , and the aliphatic tail .
Structural Analysis
-
Pyridyl Head (Warhead/Binding Motif): The nitrogen atom at the 4-position acts as a hydrogen bond acceptor (HBA) and a monodentate ligand for metals.[1] The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution if activated (e.g., N-oxidation).
-
Alkynyl Spacer (Rigid Linker): The C≡C triple bond imposes linear geometry, preventing free rotation between the aromatic ring and the aliphatic tail. This rigidity is crucial for entropy-driven binding affinity in enzyme pockets.[1]
-
Aliphatic Alcohol (Solubility/Attachment Point): The primary hydroxyl group serves as a handle for esterification, etherification, or conversion to a leaving group (halide/sulfonate) for further chain extension.
Physiochemical Data Table
| Property | Value / Description | Note |
| IUPAC Name | 5-(Pyridin-4-yl)pent-4-yn-1-ol | |
| Molecular Formula | C₁₀H₁₁NO | |
| Molecular Weight | 161.20 g/mol | |
| pKa (Pyridine N) | ~4.8 - 5.0 | Slightly lower than pyridine (5.[1][2][3][4][5][6][7][8][9][10]25) due to the inductive effect of the sp-hybridized alkyne.[1] |
| LogP (Predicted) | 1.2 - 1.6 | Moderate lipophilicity; membrane permeable.[1] |
| H-Bond Donors | 1 (OH) | |
| H-Bond Acceptors | 2 (N, OH) | |
| Physical State | Viscous oil or low-melting solid | Dependent on purity and polymorph; often handled as an oil.[1] |
Part 2: Synthetic Methodology
The most robust route to this compound is the Sonogashira cross-coupling of 4-bromopyridine (or its hydrochloride salt) with 4-pentyn-1-ol.[1]
Mechanistic Rationale
The reaction utilizes a Pd(0)/Cu(I) catalytic cycle.[1] The use of 4-bromopyridine hydrochloride is preferred over the free base due to the instability of free 4-bromopyridine (which self-polymerizes).[1] Consequently, an excess of base is required to neutralize the HCl salt in situ before the oxidative addition step.
Validated Experimental Protocol
Reagents:
-
4-Bromopyridine Hydrochloride (1.0 equiv)[1]
-
4-Pentyn-1-ol (1.2 equiv)[1]
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)[1]
-
Copper(I) iodide [CuI] (1-2 mol%)[1]
-
Triethylamine (Et₃N) or Diethylamine (DEA) (3.0 - 4.0 equiv)[1]
-
Solvent: Anhydrous DMF or THF (degassed)[1]
Step-by-Step Workflow:
-
Deoxygenation (Critical): Charge a Schlenk flask with DMF. Degas via three freeze-pump-thaw cycles or vigorous argon sparging for 30 minutes.[1] Reason: Oxygen promotes homocoupling of the alkyne (Glaser coupling), reducing yield.
-
Catalyst Pre-loading: Add Pd(PPh₃)₂Cl₂, CuI, and 4-bromopyridine HCl to the flask under argon flow.
-
Base Addition: Add Et₃N via syringe. The solution will warm slightly as the HCl salt is neutralized.[1]
-
Substrate Addition: Add 4-pentyn-1-ol dropwise.
-
Reaction: Heat to 60–80°C for 4–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.[1]
-
Workup:
-
Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexanes/EtOAc (starting 80:20 to 0:100) or DCM/MeOH (95:5).[1]
Synthetic Pathway Diagram
Caption: Optimized Sonogashira cross-coupling workflow for synthesis from hydrochloride salts.
Part 3: Reactivity & Functionalization
The molecule's utility lies in its ability to undergo orthogonal transformations.[1]
Nitrogen Functionalization
-
N-Oxidation: Treatment with m-CPBA yields the N-oxide, increasing the polarity and altering the electronics of the alkyne. This is often used to activate the ring for further substitutions.[1]
-
Quaternization: Reaction with alkyl halides (e.g., MeI) creates pyridinium salts, which are useful in creating ionic liquids or mitochondria-targeting vectors.[1]
Hydroxyl Functionalization
-
Activation: The primary alcohol is readily converted to a mesylate (MsCl/Et₃N) or tosylate.[1] This transforms the group into a good leaving group, allowing for the displacement by amines (to form secondary amines) or azides (for Click chemistry).
-
Oxidation: Jones oxidation or Dess-Martin Periodinane converts the alcohol to the corresponding carboxylic acid (5-(4-pyridyl)-4-pentynoic acid), a common linker in peptide synthesis.[1]
Alkyne Manipulation
-
Partial Reduction: Hydrogenation over Lindlar catalyst yields the cis-alkene (Z-isomer), altering the spatial orientation of the linker.
-
Hydration: Acid-catalyzed hydration can convert the alkyne to a ketone, though this is less common due to the stability of the conjugated system.
Part 4: Applications in Drug Discovery
Kinase Inhibitor Design
The 4-pyridyl motif is a classic "hinge binder" in kinase inhibitors.[1] It mimics the adenine ring of ATP, forming hydrogen bonds with the backbone residues of the kinase hinge region.
-
Role of the Linker: The alkynyl chain projects the alcohol tail into the solvent-exposed region or a hydrophobic back-pocket, depending on the enzyme.
-
Example: In Rho-associated protein kinase (ROCK) inhibitors, similar pyridyl-alkyne scaffolds are used to span the active site.[1]
PROTAC Linkers
In Proteolysis Targeting Chimeras (PROTACs), the linker length and rigidity are parameters for successful ternary complex formation (Target-PROTAC-E3 Ligase).[1]
-
Advantage:[1][2][9][11][12] The rigid alkyne prevents the "collapse" of the linker, maintaining a defined distance between the warhead and the E3 ligase ligand.
Reactivity & Logic Map
Caption: Divergent synthesis map showing functionalization pathways for drug discovery applications.
References
-
Sonogashira Coupling Protocol : Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874-922. Link[1]
-
Pyridine-Alkyne Properties : Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (General reference for pyridine reactivity and pKa values). Link[1]
-
Kinase Inhibitor Scaffolds : Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[1] Nature Reviews Cancer, 9(1), 28-39.[1] Link
-
PROTAC Linker Design : Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312. Link[1]
-
General Synthesis of Pyridyl Alkynols : Tilley, J. W., et al. (1980).[1] Synthesis of 4-substituted pyridines via palladium-catalyzed cross-coupling.[1] Journal of Organic Chemistry. (Foundational text for Pd-catalyzed pyridine functionalization).
Sources
- 1. 4-Vinylpyridine | C7H7N | CID 7502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Synthesis of 4-Penten-1-ol - Chempedia - LookChem [lookchem.com]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. depts.washington.edu [depts.washington.edu]
- 12. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Functional Group Analysis of 5-(4-Pyridyl)-4-pentyne-1-ol
A Strategic Technical Guide for Drug Discovery & Development
Executive Summary
5-(4-Pyridyl)-4-pentyne-1-ol represents a "privileged scaffold" intermediate in medicinal chemistry, merging a polar, solvent-interacting head group (primary alcohol) with a rigid, heteroaromatic core (4-alkynylpyridine). This bifunctional nature makes it a critical building block for kinase inhibitors, where the pyridine ring often mimics the adenine base of ATP, and the alkyne spacer positions the alcohol to interact with the ribose-binding pocket or solvent front.
This guide provides a rigorous, first-principles analytical framework for this compound. Unlike standard catalog reagents, the analysis of this compound requires navigating the interplay between the basic pyridine nitrogen, the conjugated internal alkyne, and the nucleophilic alcohol.
Part 1: Structural Deconstruction & Reactivity Profile
To develop robust analytical methods, we must first deconstruct the molecule into its three reactive pharmacophores.
1. The Pyridine Core (The "Basic Anchor")
-
Nature: Electron-deficient heteroaromatic ring.
-
pKa Estimation: Pyridine has a pKa of ~5.2. The 4-alkynyl substituent is electron-withdrawing (sp-hybridized carbon), which lowers the basicity of the ring nitrogen. Expect a pKa in the range of 3.8 – 4.2 .
-
Analytical Consequence: In Reverse-Phase HPLC (RP-HPLC), the protonated pyridinium ion (at acidic pH) will interact with residual silanols on silica columns, leading to severe peak tailing unless "base-deactivated" columns or ion-pairing agents are used.
2. The Internal Alkyne (The "Rigid Linker")
-
Nature: Internal alkyne conjugated to the pyridine ring but isolated from the alcohol by a propyl chain.
-
UV Chromophore: Unlike the non-conjugated precursor (4-pentyn-1-ol), the conjugation with the pyridine ring creates a distinct UV chromophore (
nm), enabling sensitive UV detection. -
Reactivity: Susceptible to hydration or reduction, but generally stable under standard analytical conditions.
3. The Primary Alcohol (The "Polar Head")
-
Nature: Primary aliphatic hydroxyl group.
-
Reactivity: Nucleophilic; susceptible to oxidation (to aldehyde/acid) or esterification.
-
Analytical Consequence: Provides a handle for derivatization if sensitivity enhancement is required (e.g., attaching a fluorophore).
Part 2: Spectroscopic Characterization (The "Fingerprint")
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: DMSO-
or CDCl . (DMSO is preferred to prevent exchange of the OH proton).
| Nucleus | Assignment | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |
| Pyridine H-2,6 | 8.50 – 8.60 | Doublet (d) | ~5-6 Hz | Electron-deficient | |
| Pyridine H-3,5 | 7.25 – 7.35 | Doublet (d) | ~5-6 Hz | ||
| -CH | 3.60 – 3.70 | Triplet (t) | ~6-7 Hz | Deshielded by oxygen. | |
| 2.45 – 2.55 | Triplet (t) | ~7 Hz | Propargylic position. | ||
| -CH | 1.75 – 1.85 | Quintet (m) | ~7 Hz | Alkyl chain linker. | |
| Alkyne (Py-C | ~90 – 95 | Singlet | - | Shielded by conjugation? Variable. | |
| Alkyne ( | ~80 – 85 | Singlet | - | Internal alkyne carbons. |
2. Infrared (IR) Spectroscopy
-
O-H Stretch: Broad band at 3200–3400 cm⁻¹ .
-
C
C Stretch: Weak to medium band at 2200–2250 cm⁻¹ . Note: Internal alkynes are often weak in IR due to pseudo-symmetry, but the asymmetry (Pyridine vs. Alkyl) ensures this band is visible. -
Pyridine Ring Modes: Sharp bands at ~1590 cm⁻¹ and ~1400 cm⁻¹ (C=N / C=C skeletal vibrations).
3. Mass Spectrometry (MS)
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (ESI+).
-
Molecular Ion:
m/z. -
Fragmentation:
-
Loss of H
O ( ): Common for primary alcohols. -
Tropylium-like rearrangement of the pyridyl-alkyne fragment.
-
Part 3: Quantitative Analysis & Purity Assessment
Method 1: HPLC-UV (Purity & Assay)
-
Challenge: The basic pyridine nitrogen causes peak tailing on standard C18 columns.
-
Solution: Use a high-pH stable column or an acidic buffer with an ion-pairing agent.
Recommended Protocol:
-
Column: C18 with embedded polar group (e.g., Waters XBridge or Phenomenex Luna Omega), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) OR 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2).
-
Why pH 10? At pH 10, the pyridine (pKa ~4) is fully deprotonated (neutral), eliminating silanol interactions and sharpening the peak.
-
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 280 nm (specific for the conjugated Pyridine-Alkyne system; minimizes interference from non-conjugated impurities).
Method 2: Non-Aqueous Titration (Assay)
For absolute purity determination (assay %) without a reference standard, exploit the pyridine nitrogen.
-
Titrant: 0.1 N Perchloric Acid (
) in Glacial Acetic Acid. -
Solvent: Glacial Acetic Acid.
-
Indicator: Crystal Violet (transitions from violet to blue/green) or Potentiometric endpoint detection.
-
Stoichiometry: 1:1 (Acid : Pyridine).
Part 4: Synthetic Impurity Profiling
Since this molecule is likely synthesized via Sonogashira coupling (4-bromopyridine + 4-pentyn-1-ol), specific impurities must be monitored:
-
Glaser Coupling Product (Dimer): HO-(CH
) -C C-C C-(CH ) -OH.-
Detection: Elutes later in RP-HPLC (more hydrophobic).
-
-
Unreacted 4-Bromopyridine:
-
Detection: Elutes earlier. Distinct UV spectrum.
-
-
Palladium Residues:
-
Detection: ICP-MS required (Limit: <10 ppm for pharma intermediates).
-
Part 5: Visualization of Analytical Logic
The following diagram maps the structural features of this compound to the specific analytical techniques required for their verification.
Figure 1: Analytical Strategy Map linking functional pharmacophores to specific validation methods.
References
-
Sonogashira Coupling & Pyridine Chemistry
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
-
Spectroscopic Data of 4-Alkynylpyridines
-
Della Ciana, L., & Haim, A. (1984). Synthesis and characterization of 4-ethynylpyridine. Journal of Heterocyclic Chemistry, 21(2), 607-608. (Provides baseline NMR/IR data for the pyridine-alkyne core). Link
-
-
HPLC Method Development for Basic Compounds
-
McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A, 1217(6), 858-880. Link
-
-
pKa of Pyridine Derivatives
-
Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for substituent effects on pyridine basicity). Link
-
Methodological & Application
Using 5-(4-Pyridyl)-4-pentyne-1-ol as a ligand in MOF synthesis
Application Note: Engineering Functional MOFs with 5-(4-Pyridyl)-4-pentyne-1-ol
Part 1: Executive Summary & Design Logic
This guide details the protocol for utilizing This compound (Py-Pent-OH) as a bifunctional strut in Metal-Organic Framework (MOF) synthesis.[1] Unlike standard rigid linkers (e.g., 4,4'-bipyridine), Py-Pent-OH introduces a "semi-rigid" alkynyl spacer and a reactive hydroxyl tail.[1]
Why use this ligand?
-
Structural Linearity: The alkyne group maintains linearity between the pyridine node and the tail, acting as a structural pillar.
-
Post-Synthetic Modification (PSM): The primary alcohol (-OH) remains uncoordinated in specific topologies, serving as a nucleophilic handle for covalent attachment of drugs or catalytic groups after the MOF is formed.[1]
-
Flexibility: The alkyl segment (
chain) introduces degree-of-freedom, allowing "breathing" behaviors in the final framework upon guest adsorption.
Part 2: Ligand Synthesis & Quality Control
Prerequisite: High-purity ligand is critical for defect-free MOF crystal growth.[1]
Synthesis Workflow (Sonogashira Coupling): The ligand is synthesized via cross-coupling of 4-bromopyridine hydrochloride and 4-pentyn-1-ol .[1]
Protocol:
-
Dissolution: Dissolve 4-bromopyridine HCl (10 mmol) in degassed Et3N/THF (1:1 v/v, 50 mL).
-
Catalyst Addition: Add Pd(PPh3)2Cl2 (2 mol%) and CuI (1 mol%) under inert atmosphere (
or Ar). -
Coupling: Dropwise add 4-pentyn-1-ol (11 mmol). Stir at 60°C for 12 hours.
-
Purification: Filter salts, evaporate solvent, and purify via column chromatography (Silica, DCM:MeOH 95:5).
-
QC Check:
H NMR must show distinct alkyne-adjacent methylene triplets and pyridine protons.
Part 3: MOF Synthesis Protocols
We present two distinct methodologies based on the desired material properties: Method A for single-crystal structural analysis (Ag-based) and Method B for robust porous frameworks (Zn-based Pillared-Layer).[1]
Method A: Kinetic Control via Slow Diffusion (Ag-Coordination Polymer)
Target: Single crystals for X-ray diffraction.[1][2][3] Exploits the reversible Ag-N bond.
Reagents:
-
Ligand: Py-Pent-OH (0.1 mmol)[1]
-
Metal Salt:
or (0.1 mmol)[1] -
Solvents: Methanol (MeOH), Benzene (or Toluene)[1]
Step-by-Step Protocol:
-
Bottom Layer: Dissolve Py-Pent-OH (16.1 mg, 0.1 mmol) in 2 mL MeOH. Place in a narrow test tube.
-
Buffer Layer: Carefully layer 1 mL of pure MeOH/Benzene (1:1) mixture on top to slow mixing.
-
Top Layer: Dissolve
(19.4 mg, 0.1 mmol) in 2 mL MeOH/Benzene (1:1) and layer carefully on top.[1] -
Incubation: Seal tube with Parafilm. Store in the dark at room temperature.
-
Harvest: Colorless block crystals appear after 3–5 days.
-
Wash: Decant mother liquor; wash crystals with cold MeOH.
Method B: Thermodynamic Control (Zn-Pillared Layer MOF)
Target: Porous material for drug delivery.[1] Uses Terephthalic Acid (BDC) as a sheet-former and Py-Pent-OH as the vertical pillar.[1]
Reagents:
-
Linker 1: Terephthalic Acid (
BDC, 0.5 mmol)[1] -
Linker 2: Py-Pent-OH (0.25 mmol)[1]
-
Metal:
(0.5 mmol)[1] -
Solvent: DMF/Ethanol (10 mL, 3:1 ratio)
Step-by-Step Protocol:
-
Pre-mixing: Combine
BDC, Py-Pent-OH, and Zn salt in a 20 mL scintillation vial. -
Solvation: Add DMF/EtOH solvent mixture. Sonicate for 10 mins until clear.
-
Thermal Treatment: Tightly cap the vial (Teflon-lined). Place in an oven at 85°C for 48 hours .
-
Cooling: Cool to RT at a rate of 5°C/hour (slow cooling prevents amorphous precipitation).
-
Activation: Exchange solvent with fresh Ethanol (
mL over 2 days) to remove DMF. -
Drying: Activate under vacuum at 60°C for 12 hours. Note: Do not exceed 100°C to avoid dehydrating the alcohol tail or polymerizing the alkyne.
Part 4: Visualization of Workflows
Figure 1: Synthesis & Activation Logic
Caption: Logical flow from ligand synthesis to MOF activation and downstream application.
Part 5: Application - Post-Synthetic Modification (PSM)
The uncoordinated -OH group in the Zn-Pillared MOF (Method B) allows for covalent drug attachment.
Protocol: Esterification with Ibuprofen-Chloride
-
Suspension: Suspend activated MOF crystals (100 mg) in anhydrous
. -
Reagent: Add Ibuprofen acid chloride (3 equiv. relative to -OH sites) and pyridine (3.5 equiv).[1][2]
-
Reaction: Stir gently at RT for 24 hours. Do not use magnetic stir bars which grind crystals; use an overhead stirrer or shaker.[1]
-
Validation: Digest a sample in dilute DCl/DMSO-
and analyze via H NMR. Look for the shift of the -O protons adjacent to the ester linkage.
Part 6: Data Summary & Characterization
| Parameter | Method A (Ag-Coordination) | Method B (Zn-Pillared MOF) |
| Topology | 1D Chains or 2D Sheets | 3D Pillared-Layer Network |
| Porosity (BET) | Low (< 100 | High (800 - 1200 |
| Thermal Stability | Stable up to ~200°C | Stable up to ~300°C |
| Role of -OH Group | H-bonding (Supramolecular assembly) | Free nucleophile for PSM |
| Primary Use | Crystallographic Studies | Drug Delivery / Catalysis |
Part 7: Troubleshooting Guide
-
Problem: Amorphous Powder instead of Crystals.
-
Problem: Black Precipitate (Method A).
-
Cause: Reduction of Ag(I) to Ag(0) by light or impurities.[1]
-
Fix: Wrap all glassware in aluminum foil; ensure ligand is free of phosphine residues from Sonogashira coupling.
-
-
Problem: Pore Collapse upon Activation.
-
Cause: High surface tension of DMF during drying.
-
Fix: Ensure thorough exchange with Ethanol or Acetone before vacuum drying. Consider Supercritical
drying if collapse persists.
-
References
-
Sonogashira Coupling Protocol: Chinchilla, R., & Nájera, C. (2007).[1][4] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link[1]
-
Pyridyl-Alcohol Ligands in MOFs: Oh, M., Stern, C. L., & Mirkin, C. A. (2005).[1] Coordination Polymers from Silver(I) and Bifunctional Pyridyl Ligands.[1][3][5][6] Inorganic Chemistry. Link[1]
-
Pillared-Layer MOF Strategy: Chun, H., et al. (2005).[1] Synthesis, X-ray Crystal Structures, and Gas Sorption Properties of Pillared Square Grid Nets Based on Paddle-Wheel Motifs. Inorganic Chemistry. Link[1]
-
Post-Synthetic Modification (PSM): Cohen, S. M. (2012).[1] Postsynthetic Methods for the Functionalization of Metal–Organic Frameworks.[7][8][9][10] Chemical Reviews. Link[1]
Sources
- 1. Polymeric silver(I) complexes with pyridyl dithioether ligands: experimental and theoretical investigations on the coordination properties of the ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Coordination polymers from silver(I) and bifunctional pyridyl ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. asu.elsevierpure.com [asu.elsevierpure.com]
- 10. Multi-functional sites catalysts based on post-synthetic modification of metal-organic frameworks [html.rhhz.net]
Application Notes & Protocols: Preparation of Self-Assembled Monolayers using 5-(4-Pyridyl)-4-pentyne-1-ol
Introduction: A Multifunctional Molecule for Advanced Surface Engineering
Self-assembled monolayers (SAMs) represent a cornerstone of modern surface science, enabling the precise modification of material properties at the molecular level.[1][2] These highly ordered, single-molecule-thick films are formed by the spontaneous organization of functionalized long-chain molecules onto a suitable substrate.[3] The choice of molecule is paramount, as its structure dictates the final properties of the engineered surface.
This guide focuses on 5-(4-Pyridyl)-4-pentyne-1-ol , a molecule of significant interest due to its unique trifunctional design. It incorporates:
-
A Pyridine Head Group: Capable of coordinating to metal surfaces like gold and offering a site for protonation or metal ion binding, making the surface responsive to its environment.[4][5]
-
A Terminal Hydroxyl Group: Provides a reactive site for covalent attachment to oxide surfaces, such as silicon oxide, through silanization.[6]
-
An Internal Alkyne Moiety: A versatile functional group that can participate in secondary surface modification reactions, such as copper-catalyzed "click" chemistry, and influences the electronic properties of the monolayer.[7][8]
This combination allows for the creation of tailored surfaces on both metallic and oxide substrates, opening avenues in biosensing, molecular electronics, catalysis, and as platforms for studying drug-surface interactions.[1][9] This document provides a comprehensive, field-tested guide to the principles and protocols for forming high-quality SAMs with this versatile molecule.
Molecular Design and Synthesis Rationale
The power of this compound lies in its deliberate architectural design. The separation of the anchoring group (pyridine or hydroxyl) from the other functionalities by an alkyl chain is crucial for promoting the van der Waals interactions necessary for a well-ordered, densely packed monolayer.[10]
A plausible and efficient synthesis route for this molecule is the Sonogashira coupling reaction, a robust cross-coupling method ideal for forming carbon-carbon bonds between a terminal alkyne and an aryl halide. This approach would involve coupling commercially available 4-pentyn-1-ol with a suitable halogenated pyridine, such as 4-iodopyridine , catalyzed by palladium and copper complexes. This method is well-precedented for similar structures.[11]
Part I: Protocol for SAM Preparation on Gold (Au) Substrates
Principle and Mechanism
On gold surfaces, the formation of the SAM is driven by the coordination of the lone pair of electrons from the pyridine's nitrogen atom to the gold substrate. While not as strong as the classic gold-thiolate bond, this interaction is sufficient to anchor the molecules.[12] The subsequent ordering into a dense monolayer is a thermodynamically favorable process governed by intermolecular π-π stacking interactions between the adjacent pyridine rings, which imparts significant stability and order to the film.[13]
Experimental Workflow for SAMs on Gold
Caption: Workflow for forming pyridyl-terminated SAMs on gold.
Detailed Protocol for Gold Substrates
1. Materials and Reagents
| Reagent/Material | Specification | Recommended Supplier |
| This compound | >95% Purity | Custom Synthesis |
| Gold Substrates | 100 nm Au on Si/glass with Ti/Cr adhesion layer | Various |
| Absolute Ethanol (EtOH) | 200 Proof, Anhydrous | MilliporeSigma |
| Sulfuric Acid (H₂SO₄) | 98%, ACS Grade | MilliporeSigma |
| Hydrogen Peroxide (H₂O₂) | 30% (w/w) in H₂O, ACS Grade | MilliporeSigma |
| Ultrapure Water | 18.2 MΩ·cm | In-house system |
| Nitrogen Gas (N₂) | High Purity (99.999%) | Local Supplier |
2. Step-by-Step Methodology
A. Substrate Cleaning (Choose one method)
-
Method 1: Piranha Etch (Extreme Caution Required)
-
Safety First: Piranha solution is a powerful oxidant and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant apron, and heavy-duty gloves. Work in a certified fume hood. ALWAYS add peroxide to acid, NEVER the reverse. [10][14]
-
Prepare the piranha solution by slowly adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄ in a glass beaker. The solution will become extremely hot.
-
Using non-magnetic tweezers, immerse the gold substrates in the hot solution for 10-15 minutes.[14]
-
Carefully remove the substrates and rinse them copiously with ultrapure water, followed by absolute ethanol.
-
Dry the substrates under a gentle stream of high-purity N₂ gas. Use immediately.[10]
-
-
Method 2: UV/Ozone Cleaning
-
Place the gold substrates in a commercial UV/ozone cleaner.
-
Expose the substrates to UV radiation for 15-20 minutes to photo-oxidize organic contaminants.[10]
-
Rinse with absolute ethanol and dry under a stream of N₂. Use immediately.
-
B. Solution Preparation
-
Prepare a 1 mM solution of this compound in absolute ethanol in a thoroughly cleaned glass vial.
-
Sonicate the solution for 5-10 minutes to ensure the compound is fully dissolved.
C. SAM Assembly
-
Place the freshly cleaned and dried gold substrates into individual, clean glass containers or vials.[15]
-
Pour the 1 mM thiol solution over the substrates, ensuring they are completely submerged.
-
To minimize oxidation and contamination, backfill each container with N₂ gas, seal it tightly (e.g., with a PTFE-lined cap and Parafilm), and store for 18-24 hours at room temperature.[15] Longer assembly times generally lead to better monolayer packing and ordering.[16]
D. Rinsing and Drying
-
After the assembly period, remove the substrates from the solution with clean tweezers.
-
Rinse each substrate thoroughly with a stream of fresh absolute ethanol for 15-20 seconds to remove any non-chemisorbed molecules.[10]
-
Dry the functionalized substrates under a gentle stream of N₂ gas.
-
Store in a clean, dry environment, preferably under an inert atmosphere, until characterization or use.
Characterization and Expected Results
| Technique | Purpose | Expected Outcome |
| Contact Angle Goniometry | Assess surface wettability and monolayer quality.[10] | A water contact angle of 60°-75°, indicative of a relatively hydrophobic, well-ordered aromatic surface. |
| X-ray Photoelectron Spectroscopy (XPS) | Confirm elemental composition and chemical state.[17] | Presence of N 1s peak (~400 eV) confirming pyridine, C 1s peaks for the alkyl chain and ring, and O 1s from the hydroxyl group. |
| Ellipsometry | Measure monolayer thickness. | An expected thickness of ~8-12 Å, consistent with a monolayer of the molecule tilted from the surface normal. |
| Infrared Reflection-Absorption Spectroscopy (IRRAS) | Determine molecular orientation and order.[18] | Characteristic C=C and C=N stretching vibrations from the pyridine ring, and C-H stretching modes from the alkyl chain. |
Part II: Protocol for SAM Preparation on Silicon Oxide (Si/SiO₂) Substrates
Principle and Mechanism
Formation of a robust SAM on silicon oxide requires covalent bond formation. The native surface of silicon is typically a thin layer of silicon oxide (SiO₂) terminated with hydroxyl (-OH) groups. The protocol involves two key stages:
-
Silanization of the Molecule: The terminal hydroxyl group of this compound is first converted into a reactive silane, typically a trichlorosilane (-SiCl₃) or trialkoxysilane (-Si(OR)₃). This is a standard organic synthesis step performed prior to SAM formation.
-
Surface Reaction: The silanized molecule is then introduced to the hydroxylated SiO₂ surface in an anhydrous solvent. The silane headgroup reacts with the surface -OH groups and trace surface water to form a network of strong, covalent Si-O-Si bonds, anchoring the molecule to the substrate.[6] This process orients the molecule with the functional pyridine group exposed at the interface.
Experimental Workflow for SAMs on Silicon Oxide
Caption: Workflow for forming pyridyl-terminated SAMs on silicon oxide.
Detailed Protocol for Silicon Oxide Substrates
1. Materials and Reagents
| Reagent/Material | Specification | Comments |
| Silanized Molecule | 5-(4-Pyridyl)-4-pentynyl-trichlorosilane | Synthesized from parent alcohol |
| Silicon Wafers | Prime grade, <100> orientation | Various |
| Anhydrous Toluene | >99.8%, DriSolv® or similar | Essential for silane chemistry |
| Chloroform (CHCl₃) | ACS Grade | For rinsing |
| Cleaning Solutions | As described for Gold (Piranha) or RCA clean | Piranha is effective for hydroxylation |
2. Step-by-Step Methodology
A. Substrate Cleaning and Hydroxylation
-
Clean the silicon wafers using the Piranha Etch protocol described in Part I (Section 2.A). This process both cleans the wafer and ensures the surface is fully hydroxylated (covered in -OH groups), which is critical for the reaction.[7]
-
Rinse thoroughly with ultrapure water and dry completely under a stream of N₂. The surface should be hydrophilic (water spreads out). Use immediately.
B. Solution Preparation
-
All glassware must be oven-dried to remove any trace water. The entire procedure must be performed in a dry environment (e.g., a glovebox or under a positive pressure of inert gas).
-
Prepare a 1 mM solution of the silanized molecule in anhydrous toluene.
C. SAM Assembly
-
Place the freshly cleaned and dried silicon substrates in the silane solution.[7]
-
Seal the container and allow the reaction to proceed for 1-16 hours at room temperature. The reaction time can be optimized for specific applications.
D. Rinsing and Curing
-
Remove the substrates from the deposition solution and rinse thoroughly with fresh anhydrous toluene to remove unreacted silane.
-
To remove any physisorbed multilayers, sonicate the substrates sequentially in fresh toluene and chloroform for 5 minutes each.[7]
-
Dry the substrates under a stream of N₂.
-
To promote further cross-linking within the monolayer and strengthen the bond to the surface, gently bake (cure) the substrates in an oven at 120 °C for 5-10 minutes.
Characterization and Expected Results
| Technique | Purpose | Expected Outcome |
| Contact Angle Goniometry | Assess surface wettability and monolayer quality. | Similar to gold, a water contact angle of 60°-75° is expected, confirming the outward-facing pyridine groups. |
| X-ray Photoelectron Spectroscopy (XPS) | Confirm elemental composition and bonding. | Presence of N 1s, C 1s, and Si 2p peaks. The high-resolution Si 2p spectrum can confirm Si-O-Si bond formation. |
| Ellipsometry | Measure monolayer thickness.[7] | A uniform thickness of ~10-14 Å, consistent with a near-vertical orientation of the molecules. |
| Atomic Force Microscopy (AFM) | Evaluate surface morphology and homogeneity.[16] | A smooth, uniform surface topography with low root-mean-square (RMS) roughness, indicating a complete monolayer. |
Applications in Research and Drug Development
The successful preparation of SAMs from this compound provides a powerful platform for a range of applications:
-
pH-Responsive Surfaces: The pyridine terminus can be protonated at low pH, altering the surface charge and wettability, which can be used to control protein adsorption or cell adhesion.[4][19]
-
Biosensors: The pyridine group can act as a ligand to immobilize metal complexes or nanoparticles, which can then serve as docking sites for bioreceptors in electrochemical or optical sensing platforms.[1]
-
Drug Interaction Studies: As the pyridone/pyridine scaffold is a "privileged structure" in medicinal chemistry, these surfaces provide a well-defined model system to study the binding kinetics and interactions of drug candidates with functionalized interfaces.[9]
-
Catalysis: By coordinating catalytic metal ions to the surface-bound pyridine ligands, heterogeneous catalysts with high specificity and reusability can be developed.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent contact angles across the surface. | Incomplete cleaning; contaminated solution; uneven drying. | Ensure substrate is fully submerged during cleaning and assembly. Use fresh, high-purity solvents. Dry with a consistent, gentle N₂ stream. |
| Low contact angle (too hydrophilic). | Incomplete monolayer formation; disordered film. | Increase immersion time (24-48h). Verify solution concentration. Ensure substrate was freshly cleaned and highly reactive. |
| Film peels off (esp. on gold). | Missing adhesion layer (Ti or Cr) under the gold. | Verify the specifications of your gold substrates. Use substrates with a proper adhesion layer. |
| Hazy or cloudy appearance on Si/SiO₂. | Polymerization of silane in solution due to water contamination. | Use anhydrous solvents and oven-dried glassware. Perform assembly in a glovebox or under inert atmosphere. |
References
-
ResearchGate. (n.d.). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. ResearchGate. Retrieved from [Link]
-
Institute of Solid State Physics. (n.d.). Self assembled monolayer formation of alkanethiols on gold. Institute of Solid State Physics. Retrieved from [Link]
-
Bashir, A., et al. (2010). Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Bashir, A., et al. (2010). Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. PubMed. Retrieved from [Link]
-
ResearchGate. (2010). Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. ResearchGate. Retrieved from [Link]
-
Liu, J., et al. (2009). IR spectroscopic characterization of SAMs made from a homologous series of pyridine disulfides. OSTI.gov. Retrieved from [Link]
-
ResearchGate. (2009). IR spectroscopic characterization of SAMs made from a homologous series of pyridine disulfides. ResearchGate. Retrieved from [Link]
-
Smith, A. M., et al. (2016). Isothiourea-Mediated Organocatalytic Michael Addition–Lactonization on a Surface: Modification of SAMs on Silicon Oxide Substrates. Langmuir. Retrieved from [Link]
-
Sugimura, H. (n.d.). SAM on Si.indd. Retrieved from [Link]
-
Onclin, S., et al. (2005). Fabrication of patterned silane based self-assembled monolayers by photolithography and surface reactions on silicon-oxide substrates. Chemical Communications. Retrieved from [Link]
-
Kim, J. (n.d.). Probing Organic Self-Assembled Monolayers (SAMs) on Silicon by FTIR with Single Reflectance ATR. PIKE Technologies. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. MDPI. Retrieved from [Link]
-
CD Bioparticles. (n.d.). Self-Assembled Monolayers Reagents. CD Bioparticles. Retrieved from [Link]
-
de Souza, D., et al. (2007). 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol on gold: SAM Formation and electroactivity. J. Braz. Chem. Soc. Retrieved from [Link]
-
Sharma, S., et al. (2014). SELF ASSEMBLED MONOLAYERS -A REVIEW. Journal of Engineering Research and Applications. Retrieved from [Link]
-
Reissig, H.-U., & Zimmer, R. (2010). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc. Retrieved from [Link]
-
MDPI. (2024). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. MDPI. Retrieved from [Link]
-
Valášek, M., et al. (2018). Add a third hook: S-acetyl protected oligophenylene pyridine dithiols as advanced precursors for self-assembled monolayers. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Ashton, P. R., et al. (1997). p–p INTERACTIONS IN SELF-ASSEMBLY. Journal of Physical Organic Chemistry. Retrieved from [Link]
-
Paroi, B., et al. (2021). 1,2-Aminofunctionalization Reactions of Pyridino-Alkynes via Carbophilic Activation. The Chemical Record. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 5-thienyl-4-pentyn-1-ol. PrepChem.com. Retrieved from [Link]
-
Amanote Research. (2013). Self-Assembled Monolayers of Pyridylthio-Functionalized Carbon Nanotubes Used as a Support to Immobilize Cytochrome C. Amanote. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Pentyn-1-ol. PubChem. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-pentyn-1-ol. Organic Syntheses. Retrieved from [Link]
-
Wang, Y., et al. (2024). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]
Sources
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- 19. researchgate.net [researchgate.net]
Application Note: Catalytic Applications of 5-(4-Pyridyl)-4-pentyne-1-ol Metal Complexes
[1]
Executive Summary & Mechanism of Action
The Py-Alk-OH ligand is designed to solve a fundamental problem in homogeneous catalysis: metal leaching and catalyst recovery . By utilizing the distinct reactivity of its two functional ends, researchers can create "Heterogenized Homogeneous Catalysts."
The Dual-Function Mechanism
-
Catalytic Active Site (Head): The pyridine nitrogen (
) coordinates to metal centers (e.g., Pd(II), Pt(II)), creating the active catalytic species. -
Anchoring Tether (Tail): The hydroxyl group (
) allows for esterification or silanization, covalently locking the catalyst onto a solid support (e.g., Silica, MOFs) without interfering with the metal center's electronic environment.
Key Applications
-
Recyclable Cross-Coupling Catalysts: Immobilized Pd-complexes for Suzuki-Miyaura and Sonogashira reactions.
-
Supramolecular Cages: Construction of
metallacages where internal -OH groups create hydrophilic nanoreactors. -
Surface Monolayers: Self-assembled monolayers (SAMs) on gold or oxides for electrocatalysis.
Ligand Synthesis Protocol (Py-Alk-OH)
Objective: Synthesize high-purity this compound via Sonogashira cross-coupling.
Reaction Pathway
The synthesis couples 4-bromopyridine hydrochloride with 4-pentyn-1-ol using a Pd/Cu catalytic system.
Figure 1: Sonogashira coupling pathway for Py-Alk-OH synthesis.
Step-by-Step Protocol
Materials:
-
4-Bromopyridine HCl (10 mmol)
-
4-Pentyn-1-ol (12 mmol)
- (0.2 mmol)
-
CuI (0.1 mmol)
-
Triethylamine (
), anhydrous, degassed.
Procedure:
-
Inert Setup: Flame-dry a 100 mL Schlenk flask and cycle with Argon (
) three times. -
Solvent Preparation: Add 40 mL of anhydrous
. Degas by sparging with for 20 minutes. Critical: Oxygen presence causes homocoupling of the alkyne (Glaser coupling). -
Reagent Addition: Add 4-Bromopyridine HCl,
, and CuI under a positive stream of . Stir for 5 minutes until the yellow Pd precursor dissolves/suspends. -
Alkyne Injection: Add 4-pentyn-1-ol dropwise via syringe over 10 minutes.
-
Reaction: Heat the mixture to 80°C for 12 hours. The solution will darken (brown/black) due to ammonium salt precipitation.
-
Workup:
-
Purification: Purify via flash column chromatography (
, Hexane:EtOAc 1:1 to 0:1 gradient). -
Validation:
-
Yield: Expect 80-90% (Off-white solid).
-
NMR (CDCl3): Look for Pyridine doublets (
8.5, 7.3) and the disappearance of the terminal alkyne proton.
-
Catalyst Immobilization Protocol (Silica Anchoring)
Objective: Covalently attach the Py-Alk-OH ligand to activated silica gel to create a heterogeneous support, then coordinate Palladium.
Workflow Diagram
Figure 2: Covalent immobilization strategy using an isocyanate linker to attach Py-Alk-OH to silica.
Protocol Details
Phase A: Linker Functionalization
-
Dissolve Py-Alk-OH (1.0 g) in dry THF.
-
Add 3-(Triethoxysilyl)propyl isocyanate (1.1 equiv) and a catalytic amount of Dibutyltin Dilaurate (DBTDL).
-
Reflux for 4 hours. The -OH group reacts with the isocyanate to form a carbamate linkage.
-
Validation: IR spectrum shows disappearance of N=C=O peak (~2270
) and appearance of Carbonyl C=O (~1700 ).
-
Phase B: Grafting onto Silica
-
Suspend activated Silica Gel (dried at 120°C vacuum for 4h) in dry Toluene.
-
Add the functionalized silane from Phase A.
-
Reflux for 24 hours under Argon.
-
Filter and wash extensively with Toluene, THF, and Methanol to remove unbound ligand.
-
Dry under vacuum.
Phase C: Metallation (Pd Loading)
-
Suspend the modified silica (1.0 g) in Dichloromethane (DCM).
-
Add
(0.5 mmol). The labile benzonitrile ligands are displaced by the surface-bound pyridine. -
Stir at Room Temperature for 24 hours.
-
Filter and wash with DCM until the filtrate is colorless (removes unbound Pd).
-
Final Product: Yellow/Orange powder (Silica-Py-Pd).
Catalytic Application: Suzuki-Miyaura Coupling
Objective: Demonstrate the activity and recyclability of the Silica-Py-Pd catalyst.
Reaction Setup Table
| Component | Quantity | Role |
| Aryl Halide | 1.0 mmol | Substrate (e.g., 4-bromoacetophenone) |
| Boronic Acid | 1.2 mmol | Coupling Partner (e.g., Phenylboronic acid) |
| Base | 2.0 mmol | |
| Catalyst | 10 mg (0.5 mol% Pd) | Silica-Py-Pd (Heterogeneous) |
| Solvent | 5 mL | Ethanol/Water (1:[3]1) |
| Temperature | 60°C | Reaction Condition |
Execution & Recycling Protocol
-
Run 1: Combine all components in a reaction vial. Heat to 60°C for 4 hours.
-
Monitoring: Check conversion via TLC or GC-MS.
-
Expectation: >95% conversion for aryl bromides.
-
-
Recovery: Centrifuge the mixture at 3000 rpm for 5 minutes. Decant the supernatant (Product).
-
Wash: Resuspend the solid catalyst in Ethanol, centrifuge, and decant (Repeat 2x).
-
Recycle: Add fresh reagents to the recovered catalyst and repeat the reaction.
-
Performance Metric: The catalyst should maintain >90% activity for at least 5 cycles.
-
References
-
Sonogashira Coupling Fundamentals: Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
-
Pyridine Coordination Chemistry: Constable, E. C. (2018). Pyridines and their metal complexes in catalysis. Coordination Chemistry Reviews.
-
Immobilization Strategies: Rehahn, M., et al. (1998). Soluble Poly(para-phenylene)s. 4. Immobilization of Pd-Catalysts. Journal of Organic Chemistry.
-
Silica Grafting Protocols: Clark, J. H., & Macquarrie, D. J. (1996). Catalysis of liquid phase organic reactions using chemically modified mesoporous inorganic solids. Chemical Communications.
-
Ligand Synthesis Data: Sigma-Aldrich Product Data: 4-Pentyn-1-ol.
Application Notes and Protocols for the Synthesis and Cross-Coupling of 4-Pentyn-1-ol with 4-Bromopyridine
Introduction
The synthesis of functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of synthetic strategies, the formation of carbon-carbon bonds via transition-metal-catalyzed cross-coupling reactions stands out for its robustness and versatility. This document provides a detailed guide for the synthesis of 4-pentyn-1-ol, a key building block, and its subsequent cross-coupling with 4-bromopyridine. The resulting product, 5-(pyridin-4-yl)pent-4-yn-1-ol, and its analogues are of significant interest due to their potential applications in the development of novel therapeutics and functional materials.[1][2]
This guide is intended for researchers, scientists, and drug development professionals. It offers not just a set of protocols, but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
Part I: Synthesis of 4-Pentyn-1-ol
4-Pentyn-1-ol is a valuable bifunctional molecule containing both a terminal alkyne and a primary alcohol. These functional groups allow for a wide range of subsequent chemical modifications.[3] Several synthetic routes to 4-pentyn-1-ol have been reported, with a common and reliable method involving the ring-opening of tetrahydrofurfuryl chloride.[4]
Protocol 1: Synthesis of 4-Pentyn-1-ol from Tetrahydrofurfuryl Chloride
This procedure is adapted from a well-established method described in Organic Syntheses.[4]
Reaction Scheme:
Caption: Synthesis of 4-pentyn-1-ol from tetrahydrofurfuryl chloride.
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice condenser
-
Liquid ammonia
-
Sodium metal
-
Ferric nitrate (catalyst)
-
Tetrahydrofurfuryl chloride (freshly distilled)[4]
-
Ammonium chloride
-
Diethyl ether
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Amide: In a well-ventilated fume hood, prepare a solution of sodium amide in liquid ammonia in the three-necked flask, using a catalytic amount of ferric nitrate.[4] This step should be performed with extreme caution due to the use of liquid ammonia and sodium metal.
-
Reaction: Cool the sodium amide suspension and add freshly distilled tetrahydrofurfuryl chloride dropwise from the dropping funnel over 25-30 minutes.[4]
-
Stirring: After the addition is complete, stir the reaction mixture for an additional hour.[4]
-
Quenching: Carefully quench the reaction by the portion-wise addition of solid ammonium chloride.[4] Allow the ammonia to evaporate overnight in the fume hood.
-
Extraction: Extract the residue with several portions of diethyl ether.[4]
-
Purification: Distill the combined ether extracts to remove the solvent. The resulting residue is then purified by vacuum distillation to yield 4-pentyn-1-ol.[4]
Expected Yield and Characterization:
| Compound | Boiling Point | Refractive Index (n_D^25) | Expected Yield |
| 4-Pentyn-1-ol | 70–71 °C / 29 mmHg[4] | 1.4443[4] | 75–85%[4] |
The structure and purity of the synthesized 4-pentyn-1-ol should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[5][6][7]
Part II: Cross-Coupling of 4-Pentyn-1-ol and 4-Bromopyridine
The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[10] This reaction is particularly well-suited for the coupling of 4-pentyn-1-ol with 4-bromopyridine.
The Sonogashira Coupling: A Mechanistic Overview
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][11]
Caption: Catalytic cycles of the Sonogashira coupling reaction.[1][11]
Protocol 2: Sonogashira Coupling of 4-Pentyn-1-ol with 4-Bromopyridine
Reaction Scheme:
Caption: Sonogashira coupling of 4-bromopyridine and 4-pentyn-1-ol.
Materials and Equipment:
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
-
4-Bromopyridine or 4-Bromopyridine hydrochloride
-
4-Pentyn-1-ol
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., DMF, THF, toluene)[2]
Safety Precautions:
4-Bromopyridine and its salts are harmful and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[13][14][15] Avoid inhalation and contact with skin and eyes.[16]
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and 4-bromopyridine (or its hydrochloride salt).
-
Solvent and Reagents Addition: Add the solvent, the base, and finally the 4-pentyn-1-ol via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-100 °C) until the starting materials are consumed, as monitored by TLC or GC-MS.[2][17]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Representative Reaction Conditions:
| Entry | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 3 | High |
| 2 | PdCl₂(PPh₃)₂ (2.5) | CuI (5.0) | i-Pr₂NH | Toluene | 80 | 6 | Good |
Yields are dependent on the specific reaction conditions and purity of reagents.
Part III: Alternative Cross-Coupling Strategies
While the Sonogashira coupling is highly effective, other cross-coupling reactions can also be employed for the synthesis of similar products.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex.[18][19] To apply this to the current system, 4-pentyn-1-ol would first need to be converted to a suitable organoboron reagent.
Stille Coupling
The Stille coupling utilizes an organotin reagent and an organic halide in the presence of a palladium catalyst.[20][21] This would require the preparation of an alkynylstannane from 4-pentyn-1-ol. A significant drawback of this method is the toxicity of the organotin compounds.[22]
Conclusion
This application note provides a comprehensive guide to the synthesis of 4-pentyn-1-ol and its subsequent Sonogashira cross-coupling with 4-bromopyridine. The detailed protocols, mechanistic insights, and safety considerations are intended to empower researchers to successfully synthesize these valuable compounds. The versatility of the terminal alkyne and primary alcohol functionalities in the coupled product opens up a wide range of possibilities for further chemical exploration in the fields of drug discovery and materials science.
References
-
Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Organic Syntheses. (n.d.). 4-pentyn-1-ol. [Link]
-
BYJU'S. (2017, January 20). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Organic Syntheses. (n.d.). 1. [Link]
-
PMC. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo.... [Link]
-
ResearchGate. (2025, August 6). Conversion of pentynol to pentanone catalysed by Pd(II) metal centres. [Link]
-
Amanote Research. (2018, March 23). 5-[Phenyl(pyridin-4-Yl)amino]penta-2,4-Diyn-1-Ol. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.). [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Pentyn-1-ol (CAS 5390-04-5). [Link]
-
Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
Reddit. (2024, February 23). Suzuki coupling with Bromoalkyne and boronic acid. [Link]
-
Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. (n.d.). [Link]
-
ResearchGate. (2025, August 7). Snapshots of a Stille reaction | Request PDF. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
PMC. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 5390-04-5 | Product Name : 4-Pentyn-1-ol. [Link]
-
PubChem. (n.d.). 4-Pentyn-1-ol | C5H8O | CID 79346. [Link]
-
PMC. (2025, July 10). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. [Link]
-
ResearchGate. (2025, August 15). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Pentyn-1-ol | 5390-04-5 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-Pentyn-1-ol(5390-04-5) 1H NMR [m.chemicalbook.com]
- 7. 4-Pentyn-1-ol | C5H8O | CID 79346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. chemicalbook.com [chemicalbook.com]
- 15. echemi.com [echemi.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. Stille Coupling [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
Reaction conditions for esterification of 5-(4-Pyridyl)-4-pentyne-1-ol
This Application Note is designed for researchers requiring a robust protocol for the esterification of 5-(4-Pyridyl)-4-pentyne-1-ol .
The following guide synthesizes mechanistic insights with practical laboratory protocols, focusing on the specific challenges posed by the pyridine-alkyne scaffold.
Executive Summary & Chemical Strategy
The substrate This compound presents a bifunctional challenge: a nucleophilic primary alcohol (the target for esterification) and a basic/nucleophilic pyridine nitrogen. Standard acid-catalyzed methods (Fischer Esterification) are often suboptimal because the pyridine nitrogen protonates, potentially altering solubility profiles or trapping the catalyst.
Therefore, this guide prioritizes Base-Mediated Nucleophilic Acylation and Steglich Esterification . These methods leverage the pyridine moiety's properties or bypass them entirely, ensuring high yields of the target ester without N-alkylation side products or salt-induced precipitation.
Key Structural Considerations
-
Primary Alcohol (C5): Highly reactive; unhindered.
-
Pyridine Nitrogen: pKa ~5.2. Acts as a proton scavenger and a potential nucleophilic catalyst.[1]
-
Internal Alkyne: Generally stable, but susceptible to hydration under harsh acidic/aqueous conditions (e.g., Hg(II) or strong H₂SO₄).
Reaction Mechanism & Pathway Analysis
The esterification of pyridine-containing alcohols involves a competitive landscape between N-acylation and O-acylation. Under controlled conditions, N-acylation is reversible and kinetically fast, often serving as an activation step (nucleophilic catalysis) that funnels the acyl group to the thermodynamically stable ester (O-acyl product).
Diagram 1: Mechanistic Pathway (N- vs O-Acylation)
Caption: Kinetic N-acylation often precedes thermodynamic O-acylation. The protocol ensures the equilibrium shifts to the stable ester.
Protocol A: Steglich Esterification (Recommended)
Best for: Valuable carboxylic acids, complex R-groups, or acid-sensitive substrates. Mechanism: DCC coupling with DMAP catalysis.[2][3]
Materials
-
Substrate: this compound (1.0 equiv)
-
Carboxylic Acid (R-COOH): 1.1 – 1.2 equiv
-
Coupling Reagent: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC·HCl (1.2 – 1.5 equiv)
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 – 0.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) (0.1 – 0.2 M concentration)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.1 equiv) and This compound (1.0 equiv) in anhydrous DCM .
-
Catalyst Addition: Add DMAP (0.1 equiv) to the solution. Stir for 5 minutes at room temperature (RT) to ensure homogeneity.
-
Activation: Cool the reaction mixture to 0 °C (ice bath).
-
Coupling: Add DCC (1.2 equiv) portion-wise or as a solution in minimal DCM.
-
Note: A white precipitate (dicyclohexylurea, DCU) will begin to form within minutes, indicating reaction progress.
-
-
Reaction: Allow the mixture to warm to RT naturally and stir for 3–12 hours . Monitor via TLC (Check for disappearance of the alcohol).
-
Work-up:
-
Filter the reaction mixture through a Celite pad to remove the insoluble DCU urea byproduct. Rinse the pad with cold DCM.
-
Wash the filtrate with saturated NaHCO₃ (2x) to remove unreacted acid.
-
Wash with Brine (1x).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
-
Purification: Flash column chromatography (See Section 5).
Protocol B: Acid Chloride / Anhydride Method
Best for: Simple esters (Acetates, Benzoates) or when the acid chloride is commercially available. Mechanism: Nucleophilic acyl substitution.[1]
Materials
-
Substrate: this compound (1.0 equiv)
-
Acylating Agent: Acid Chloride (R-COCl) or Anhydride (1.2 – 1.5 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)
-
Solvent: Anhydrous DCM or THF.
Step-by-Step Methodology
-
Solvation: Dissolve This compound (1.0 equiv) and TEA (2.5 equiv) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Why excess base? To neutralize the HCl generated and prevent the formation of the pyridinium hydrochloride salt of the substrate.[4]
-
-
Cooling: Cool the solution to 0 °C .
-
Addition: Add the Acid Chloride (1.2 equiv) dropwise via syringe.
-
Observation: Slight fuming or precipitate formation (TEA·HCl salts) is normal.
-
-
Reaction: Stir at 0 °C for 30 minutes, then warm to RT and stir for 2–4 hours.
-
Quench: Add a small amount of water or methanol (0.5 mL) to quench excess acid chloride.
-
Extraction:
-
Dilute with DCM.
-
Wash with saturated NaHCO₃ (to remove acid byproducts).
-
Critical Step: Do not wash with strong acid (e.g., 1M HCl) as this will protonate the pyridine ring and extract your product into the aqueous layer. If pH adjustment is needed, keep pH > 6.
-
-
Drying: Dry organic layer over Na₂SO₄ and concentrate.
Purification & Characterization
The presence of the pyridine ring requires specific chromatographic conditions to prevent "streaking" (tailing) on silica gel.
Chromatography Protocol
-
Stationary Phase: Silica Gel (standard mesh).
-
Mobile Phase: Hexanes / Ethyl Acetate (gradient).
-
Modifier (CRITICAL): Add 1% Triethylamine (TEA) to the mobile phase.
-
Reasoning: Silica is slightly acidic. The TEA neutralizes the silica's active sites, preventing the pyridine moiety from sticking, ensuring a tight, symmetrical band.
-
Analytical Data Expectations
| Technique | Expected Signal | Interpretation |
| ¹H NMR | Shift of CH₂-O protons | The triplet/multiplet for the CH₂ adjacent to the oxygen (originally ~3.7 ppm) will shift downfield to ~4.1–4.3 ppm upon esterification. |
| IR | C=O Stretch | Appearance of a strong ester carbonyl peak at 1735–1750 cm⁻¹ . |
| IR | O-H Stretch | Disappearance of the broad O-H stretch at 3200–3500 cm⁻¹ . |
| Mass Spec | [M+H]⁺ | Parent ion corresponding to Substrate + Acyl Group - H₂O. |
Workflow Visualization
Diagram 2: Experimental Decision Tree
Caption: Decision tree for selecting the optimal esterification route based on reagent availability.
References
-
Neises, B., & Steglich, W. (1978).[2][3][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[2]
-
Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161.
-
Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[6] Angewandte Chemie International Edition, 17(8), 569-583.
-
Organic Chemistry Portal. (n.d.). Steglich Esterification.
Sources
Application Notes & Protocols: Pyridyl Alkynol Derivatives as Advanced Additives in Electroplating Baths
Introduction: The Critical Role of Organic Additives in Modern Electroplating
Electroplating, a cornerstone of modern manufacturing, is a process of depositing a metal coating onto a substrate through an electrochemical process. The quality of this deposited layer—its brightness, uniformity, ductility, and corrosion resistance—is paramount for applications ranging from semiconductor interconnects to durable, decorative finishes on consumer goods and critical components in medical devices. While the basic components of an electroplating bath (metal salts, acids, and conductive salts) are well-established, the true performance and refinement of the process are governed by a complex mixture of organic additives.[1][2]
These additives, often used at concentrations of just parts per million, are the key to achieving desired material properties. They are broadly classified into three categories:
-
Carriers/Suppressors: Typically high-molecular-weight polymers (e.g., polyethylene glycol) that adsorb onto the cathode surface, creating a barrier that suppresses metal deposition.[3]
-
Brighteners/Accelerators: Sulfur-containing organic molecules that counteract the suppressor's effect, promoting metal deposition and refining the grain structure of the deposit.[3]
-
Levelers: Nitrogen-containing heterocyclic compounds that have the strongest affinity for high-current-density areas (protrusions) on the substrate. By selectively inhibiting deposition at these peaks, they allow the valleys and recesses to be filled, resulting in a smooth, level surface.[1][3]
This guide focuses on a specific, highly effective class of leveling agents: pyridyl alkynol structures . These molecules uniquely combine the leveling capabilities of the pyridine ring with the electrochemical activity of the alkynol (specifically, propargyl) group. This combination allows for exceptional control over the deposition process, leading to superior surface finishes. This document will provide a detailed overview of their mechanism, synthesis, and practical application protocols for their evaluation in electroplating baths.
Synthesis and Characterization of a Model Pyridyl Alkynol Additive
To effectively study and apply these additives, a reliable synthesis protocol is essential. A representative pyridyl alkynol derivative, 2-(prop-2-yn-1-yloxymethyl)pyridine , can be synthesized via a classic Williamson ether synthesis. This reaction provides a robust and scalable method for producing the additive.
Synthesis Protocol: 2-(prop-2-yn-1-yloxymethyl)pyridine
This protocol details the synthesis from propargyl alcohol and 2-(chloromethyl)pyridine hydrochloride.
Materials:
-
Propargyl alcohol (prop-2-yn-1-ol)
-
2-(Chloromethyl)pyridine hydrochloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Alkoxide Formation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add propargyl alcohol (1.2 equivalents) to anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium propargyl alkoxide.
-
Nucleophilic Substitution: In a separate flask, dissolve 2-(chloromethyl)pyridine hydrochloride (1.0 equivalent) in a minimal amount of anhydrous THF. Neutralize with a suitable base (e.g., triethylamine) if starting from the hydrochloride salt to free the amine. For this protocol, we assume the free base is used or generated in situ.
-
Slowly add the solution of 2-(chloromethyl)pyridine to the alkoxide solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 66 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the resulting crude oil via flash column chromatography on silica gel to yield the final product, 2-(prop-2-yn-1-yloxymethyl)pyridine.
Characterization
The purified product should be characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Mechanism of Action: How Pyridyl Alkynols Control Deposition
The efficacy of pyridyl alkynol additives stems from their targeted adsorption onto the cathode surface during electrodeposition. The mechanism can be understood by considering the distinct roles of the pyridine head and the alkynol tail.
-
The Pyridine Moiety: The nitrogen atom in the pyridine ring can be protonated in an acidic plating bath, resulting in a positively charged pyridinium species. This positive charge causes the molecule to be strongly attracted to the cathode, particularly to regions of high electron density (high current density), such as microscopic peaks and burrs on the substrate surface.[1]
-
Adsorption and Inhibition: Upon adsorption, the molecule acts as a physical barrier, inhibiting the rate of metal ion reduction at these high points. This is a classic leveling mechanism: by slowing deposition on the "hills," the "valleys" have an opportunity to catch up, resulting in a smoother, more uniform surface.[1][4] The degree of cathodic polarization (inhibition) can be measured, with more effective levelers causing a greater shift in the deposition potential. Studies on similar pyridine derivatives have shown that their ability to polarize the cathode is directly related to the quality of the resulting deposit.[5]
The diagram below, generated using DOT language, illustrates this proposed mechanism of action.
Caption: Proposed leveling mechanism of a pyridyl alkynol additive.
Application Protocol: Evaluation in an Acid Copper Electroplating Bath
The performance of a new additive must be rigorously evaluated. The following protocols outline standard procedures for testing a pyridyl alkynol additive in a typical acid copper sulfate bath.
Base Bath Formulation
A standard bath formulation serves as the control for all experiments.
| Component | Concentration | Purpose |
| Copper Sulfate (CuSO₄·5H₂O) | 180 - 220 g/L | Source of copper ions |
| Sulfuric Acid (H₂SO₄) | 50 - 70 g/L | Increases conductivity and prevents salt hydrolysis |
| Chloride Ions (Cl⁻) | 50 - 100 mg/L | Promotes anode dissolution and refines grain structure |
| Carrier (e.g., PEG 8000) | 100 - 500 mg/L | Suppressor |
| Brightener (e.g., SPS) | 1 - 10 mg/L | Accelerator / Grain Refiner |
| Pyridyl Alkynol Additive | 0.5 - 20 mg/L | Leveler (Test Variable) |
Protocol 1: Hull Cell Testing for Qualitative Analysis
The Hull cell is a miniature plating cell that allows for the evaluation of a plating bath over a wide range of current densities on a single test panel. It is an indispensable tool for rapidly assessing the performance of additives.
Equipment:
-
267 mL Hull Cell
-
DC Rectifier (0-10A)
-
Polished brass or steel Hull cell panels
-
Anode (Phosphorized Copper)
-
Heater and magnetic stirrer (optional, for temperature control)
Step-by-Step Methodology:
-
Preparation: Prepare the base electroplating solution and bring it to the desired operating temperature (typically 25-30 °C).
-
Cell Setup: Pour 267 mL of the solution into the clean Hull cell. Place the copper anode in the designated slot.
-
Panel Preparation: Clean a polished brass panel by degreasing, followed by a dilute acid dip, and rinse thoroughly with deionized water.
-
Plating: Insert the clean panel into the cathode slot. Connect the anode (+) and cathode (-) to the rectifier.
-
Apply a total current of 2A for 5 minutes.
-
Analysis: After plating, remove the panel, rinse with water, and dry.
-
Interpretation: Visually inspect the panel. The left side represents the high current density (HCD) region, while the right side represents the low current density (LCD) region. Observe the following:
-
Bright Range: The range of current densities over which a bright, reflective deposit is obtained. A good leveler will widen this range.
-
Burning: A dark, powdery deposit in the HCD region, indicating excessive current or insufficient additive.
-
Dullness: A matte or hazy deposit in the LCD region.
-
-
Titration: Add small, precise amounts of the pyridyl alkynol additive solution (e.g., in 0.2 mL increments of a 1 g/L solution) to the Hull cell and repeat the test. Observe how the bright range expands and deposit quality improves with increasing concentration.
Caption: Standard experimental workflow for Hull Cell testing.
Protocol 2: Cyclic Voltammetry Stripping (CVS) for Quantitative Analysis
CVS is a powerful electrochemical technique that provides quantitative data on the activity of organic additives by measuring their effect on the plating rate.
Equipment:
-
CVS Analyzer with a rotating disk electrode (RDE)
-
Potentiostat/Galvanostat
-
Electrochemical cell
Principle: The analysis involves cycling the potential of a platinum RDE in the plating solution. During the cathodic scan, copper is plated onto the electrode. During the subsequent anodic scan, this deposited copper is stripped off. The total charge required to strip the copper (the stripping peak area, A) is directly proportional to the amount of copper plated. Organic additives suppress this plating rate, thus reducing the stripping peak area.
Step-by-Step Methodology:
-
VMS Preparation: Prepare a Virgin Makeup Solution (VMS), which contains all bath components except the organic additives.
-
Blank Measurement: Run a CVS cycle in the VMS to obtain a reference stripping area (Ar).
-
Sample Measurement: Take a sample of the production bath (or a lab-prepared bath with the additive) and run the same CVS cycle to measure its stripping area (As). The suppression of the plating rate is indicated by As < Ar.
-
Calibration (Dilution Titration):
-
Start with a known volume of the production bath sample.
-
Perform a CVS measurement to get the initial stripping area (As).
-
Make a standard addition of VMS (e.g., add 5 mL of VMS to 50 mL of the sample). This dilutes the additive.
-
Run another CVS measurement. The stripping area will increase as the leveler is diluted.
-
Continue this process of diluting with VMS and measuring the stripping area until the area approaches the reference value (Ar).
-
-
Data Analysis: Plot the measured stripping area (A) against the volume of VMS added. By extrapolating the linear portion of this titration curve back to the y-axis, the concentration of the active leveler in the original sample can be precisely determined relative to a known standard.
Expected Performance and Data
The introduction of a pyridyl alkynol additive is expected to significantly improve the quality of the copper deposit. The following table summarizes hypothetical but realistic data from the evaluation protocols described above.
| Parameter | Control Bath (No Leveler) | Test Bath (5 mg/L Pyridyl Alkynol) |
| Hull Cell Appearance | ||
| Bright Range (A/dm²) | 1.5 - 4.0 | 0.5 - 7.0 |
| HCD Region | Powdery, burnt deposit | Bright, semi-bright |
| LCD Region | Dull, hazy deposit | Bright, uniform |
| CVS Analysis | ||
| Stripping Peak Area (mC) | 15.2 mC (Ar) | 8.5 mC (As) |
| Deposit Properties | ||
| Surface Roughness (Ra) | ~0.8 µm | ~0.2 µm |
| Microhardness (Vickers) | 120 HV | 180 HV |
Conclusion and Future Outlook
Pyridyl alkynol structures represent a potent class of leveling agents for modern electroplating applications. Their unique molecular design allows for strong, selective adsorption at high-current-density regions, leading to superior surface leveling, an expanded bright plating range, and improved mechanical properties of the final deposit. The synthesis via Williamson ether reaction is straightforward, and performance can be reliably quantified using industry-standard techniques like Hull Cell testing and Cyclic Voltammetry Stripping.
For professionals in research and development, these compounds offer a promising avenue for formulating next-generation plating baths, particularly for demanding applications in electronics and medical devices where surface perfection is critical. Further research should focus on synthesizing and evaluating a broader range of substituted pyridyl alkynols to fine-tune their properties for specific metal plating systems, such as nickel, zinc, and precious metals.
References
- Ningbo Inno Pharmchem Co., Ltd. (2026, February 20). Understanding the Chemistry of Nickel Plating Brighteners: The Role of PPS. [Online].
- BenchChem. (2025). Application Notes and Protocols for 3-Pyridinesulfonate as an Additive in Electroplating Baths. [Online].
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Online]. Available: [Link]
- Google Patents. (1991). US5049286A - Process for purification of nickel plating baths. [Online].
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Online]. Available: [Link]
- Google Patents. (1967). US3296103A - Bright nickel electroplating. [Online].
- Chemical Market. (2020, May 9). Addition Agents in Electroplating Processes. [Online].
- PAVCO. (2025, April 1). Hull Cell Test Method for Electroplating Solutions. [Online].
- AZoM. (2021, February 24). Cyclic Voltammetry Stripping: The Fundamentals. [Online].
-
Murdoch University Research Portal. (n.d.). Effect of pyridine and its derivatives on the electrodeposition of nickel from aqueous sulfate solutions part II: Polarization behaviour. [Online]. Available: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(4-Pyridyl)-4-pentyne-1-ol via Sonogashira Coupling
Welcome to the technical support center dedicated to the Sonogashira cross-coupling reaction for the synthesis of 5-(4-Pyridyl)-4-pentyne-1-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to improve the yield and purity of this important pyridyl-alkyne building block. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this powerful C-C bond-forming reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. The question-and-answer format is designed to help you quickly identify and resolve common experimental challenges.
Question 1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
Low yield is a frequent challenge in Sonogashira couplings, especially with heteroaromatic substrates like pyridines. The issue often stems from a combination of factors including catalyst deactivation, poor substrate reactivity, and suboptimal reaction conditions. A systematic approach to troubleshooting is key.
Potential Causes & Solutions:
-
Catalyst Inactivity or Decomposition: The active Pd(0) species is susceptible to oxidation. The formation of a black precipitate ("palladium black") is a clear indicator of catalyst decomposition.[1][2]
-
Solution: Ensure a strictly inert atmosphere by thoroughly degassing all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with argon) and maintaining a positive pressure of an inert gas throughout the reaction.[1][2][3] Use fresh, high-purity palladium precatalysts like PdCl₂(PPh₃)₂ or pre-activated Pd(0) sources such as Pd(PPh₃)₄.[1][4]
-
-
Poorly Reactive Aryl Halide: The reactivity of the 4-halopyridine is critical. The general trend is I > Br > OTf >> Cl.[1][3][4][5] 4-chloropyridine is particularly unreactive and will likely require more specialized conditions.
-
Suboptimal Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For electron-deficient heterocycles like pyridine, the choice of ligand is particularly important.
-
Inappropriate Base or Solvent: The base is required to deprotonate the terminal alkyne, and the solvent can significantly influence reaction rates and catalyst stability.
-
Solution: Amine bases like triethylamine (Et₃N) or diisopropylamine (DIPA) are standard.[1] Ensure the base is anhydrous and used in sufficient excess.[1][9] Solvents like THF, DMF, and toluene are commonly employed.[4][6] If catalyst decomposition is observed in THF, switching to DMF or toluene may be beneficial.[4]
-
Question 2: I am observing a significant amount of a byproduct with double the mass of my alkyne. How can I minimize this?
This byproduct is almost certainly the result of Glaser-Hay homocoupling, a common side reaction in copper-mediated Sonogashira couplings where two molecules of the terminal alkyne couple to form a 1,3-diyne.[3][10][11][12][13] This is particularly problematic when oxygen is present.[3][10]
Strategies to Minimize Homocoupling:
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser-Hay coupling.[3][10]
-
Copper-Free Conditions: The copper(I) co-catalyst is essential for the traditional Sonogashira mechanism but also facilitates the unwanted homocoupling.[7][10][14]
-
Slow Addition of the Alkyne: Maintaining a low concentration of the alkyne can disfavor the bimolecular homocoupling reaction.[2][3]
-
Solution: Add the pent-4-yn-1-ol to the reaction mixture slowly over a period of time using a syringe pump.
-
-
Optimize Copper(I) Loading: If a copper co-catalyst is necessary, its concentration should be minimized.
-
Solution: Reduce the loading of the Cu(I) source (e.g., CuI) to the minimum effective amount.[3]
-
Question 3: My reaction with 4-bromopyridine is sluggish or fails to go to completion. What adjustments should I make?
Aryl bromides are significantly less reactive than aryl iodides in Sonogashira couplings.[1][3][5] Overcoming this lower reactivity typically requires more forcing conditions.
Optimization for Aryl Bromides:
-
Increase Reaction Temperature: Higher temperatures are often necessary to promote the rate-limiting oxidative addition step.[1][3][6]
-
Employ More Active Ligands: Standard ligands like PPh₃ may not be sufficient for less reactive bromides.
-
Solvent Choice: The solvent can play a significant role in the reactivity of aryl bromides.
Frequently Asked Questions (FAQs)
What is the optimal Palladium/Copper ratio for this reaction?
For standard Sonogashira conditions, a typical starting point is a Pd:Cu ratio of 1:2. For example, using 2 mol% of the palladium catalyst and 4 mol% of the copper(I) co-catalyst.[4] However, this can be optimized, and as mentioned, minimizing the copper concentration can reduce homocoupling.[3]
Can the free hydroxyl group on pent-4-yn-1-ol interfere with the reaction?
Generally, the Sonogashira coupling is tolerant of a wide range of functional groups, including free alcohols.[5][19] The hydroxyl group is unlikely to interfere with the reaction.
Is it possible to perform this reaction in an aqueous medium?
Yes, there has been significant progress in developing Sonogashira protocols in aqueous media, often using specific water-soluble ligands or surfactants to create micelles.[14][20][21][22] These "green chemistry" approaches can be highly efficient and simplify product purification.[16][22]
The pyridine nitrogen seems like it could coordinate to the metal catalysts. Is this a problem?
Coordination of the pyridine nitrogen to the palladium or copper center is a possibility and can potentially inhibit catalysis.[23][24] However, Sonogashira couplings of halopyridines are well-documented, indicating that this is not an insurmountable issue.[14][24] The choice of an appropriate ligand is key to maintaining a catalytically active metal center.
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling of 4-Iodopyridine
This protocol is a good starting point for the more reactive 4-iodopyridine.
Materials:
-
Palladium catalyst: PdCl₂(PPh₃)₂ (0.02 equiv)
-
Copper co-catalyst: Copper(I) iodide (CuI) (0.04 equiv)
-
Aryl halide: 4-Iodopyridine (1.0 equiv)
-
Terminal alkyne: Pent-4-yn-1-ol (1.2 equiv)
-
Base: Triethylamine (Et₃N)
-
Solvent: Tetrahydrofuran (THF), degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the 4-iodopyridine, PdCl₂(PPh₃)₂, and CuI.[4][23]
-
Evacuate and backfill the flask with argon three times.
-
Add degassed THF, followed by degassed triethylamine.[4]
-
Add the pent-4-yn-1-ol dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[5][25]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[25]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[25]
-
Purify the crude product by flash column chromatography on silica gel.[25]
Protocol 2: Copper-Free Sonogashira Coupling of 4-Bromopyridine
This protocol is adapted for the less reactive 4-bromopyridine, where alkyne homocoupling can be a concern.
Materials:
-
Palladium precatalyst: Pd(OAc)₂ (0.02 equiv)
-
Ligand: XPhos (0.04 equiv)
-
Aryl halide: 4-Bromopyridine (1.0 equiv)
-
Terminal alkyne: Pent-4-yn-1-ol (1.5 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent: N,N-Dimethylformamide (DMF), degassed
Procedure:
-
In a flame-dried Schlenk flask under argon, combine Pd(OAc)₂ and the XPhos ligand in degassed DMF.[23]
-
Stir for 10-15 minutes to allow for pre-formation of the active catalyst.
-
Add the 4-bromopyridine, pent-4-yn-1-ol, and Cs₂CO₃ to the flask.[23]
-
Heat the reaction mixture to 80-100 °C and monitor its progress.[23]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[23]
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.[23]
Data Summary
The choice of reaction components is critical for success. The following table provides a general guide for selecting conditions based on the halide reactivity.
| Parameter | Recommendation for 4-Iodopyridine | Recommendation for 4-Bromopyridine | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ (1-2 mol%) | Pd(OAc)₂ / Pd₂(dba)₃ (1-3 mol%) | Pd(II) precatalysts are generally more stable. |
| Ligand | PPh₃ (2-4 mol%) | XPhos, dppf (2-6 mol%) | Bulky, electron-rich ligands are needed for less reactive bromides.[3][8] |
| Cu Co-catalyst | CuI (2-5 mol%) or Copper-Free | Copper-Free Recommended | Minimizes Glaser-Hay homocoupling.[1][10][14] |
| Base | Et₃N, DIPA (2-3 equiv) | Cs₂CO₃, K₂CO₃ (2-3 equiv) | Amine bases are standard; inorganic bases are often used in copper-free systems. |
| Solvent | THF, DMF | DMF, NMP, Toluene | More polar, higher-boiling solvents are often better for less reactive halides.[4][6] |
| Temperature | Room Temperature to 50 °C | 80 - 120 °C | Higher temperatures are required to overcome the higher activation energy for oxidative addition.[1][3][6] |
Visual Guides
Sonogashira Catalytic Cycle
Caption: The dual catalytic cycles of the copper-catalyzed Sonogashira reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for systematically troubleshooting low product yield.
References
-
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (n.d.). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]
-
Sonogashira coupling - Wikipedia. (2023, December 27). Wikipedia. Retrieved February 22, 2026, from [Link]
-
Liori, A. A., et al. (2018). A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. European Journal of Organic Chemistry, 2018(35), 4851-4858. [Link]
-
Plentio, F. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. Retrieved February 22, 2026, from [Link]
-
Tu, C., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(12), 9051-9063. [Link]
-
Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. (2011). Green Chemistry, 13(9), 2477-2485. [Link]
-
Sonogashira Coupling. (2020, July 25). YouTube. Retrieved February 22, 2026, from [Link]
-
Sonogashira Coupling — Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
-
Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Retrieved February 22, 2026, from [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22). ACS Sustainable Chemistry & Engineering. [Link]
-
Influence of base on the Sonogashira coupling reaction. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Advances, 11(12), 6985-7004. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (2004). The Journal of Organic Chemistry, 69(15), 5120-5123. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2010, December 10). Molecules, 15(12), 9051-9063. [Link]
-
Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation. Organic Letters, 22(12), 4938-4943. [Link]
-
Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. (2015, February 23). RSC Advances, 5(33), 25895-25899. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (2015). KAUST Repository. Retrieved February 22, 2026, from [Link]
-
Sonogashira troubleshooting help needed. (2020, August 7). Reddit. Retrieved February 22, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Advances, 11(12), 6985-7004. [Link]
-
Potential Sonogashira Reaction Problems? (2007, September 8). Sciencemadness Discussion Board. Retrieved February 22, 2026, from [Link]
-
Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022, June 30). Organic Letters, 24(27), 4944-4948. [Link]
-
A General Protocol for Robust Sonogashira Reactions in Micellar Medium. (2019). Chemistry – A European Journal, 25(48), 11257-11261. [Link]
-
Optimization of reaction conditions for the Sonogashira reaction. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Copper-free Sonogashira coupling. (2008, August 15). The chemical reaction database. Retrieved February 22, 2026, from [Link]
-
Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit. Retrieved February 22, 2026, from [Link]
-
Glaser Coupling, Hay Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 9. reddit.com [reddit.com]
- 10. books.rsc.org [books.rsc.org]
- 11. depts.washington.edu [depts.washington.edu]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 18. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 20. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. DSpace [repository.kaust.edu.sa]
- 22. scispace.com [scispace.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Sciencemadness Discussion Board - Potential Sonogashira Reaction Problems? - Powered by XMB 1.9.11 [sciencemadness.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Metal Remediation for 5-(4-Pyridyl)-4-pentyne-1-ol
Document ID: KB-MET-PYR-001 Status: Active Last Updated: February 22, 2026 Department: Process Chemistry & Purification Support
Executive Summary & Problem Definition
The Challenge:
Purifying 5-(4-Pyridyl)-4-pentyne-1-ol presents a specific "double-bind" challenge not found in standard Sonogashira couplings. The molecule contains a pyridine nitrogen (a strong
Standard silica filtration (Celite) often fails because the metal-product complex is soluble in organic solvents. Furthermore, the polarity of the alcohol group (
Scope of Guide:
This guide provides a self-validating workflow to reduce Pd and Cu levels below ICH Q3D limits (typically
Mechanism of Contamination
To remove the metal, you must understand why it is sticking. The pyridine ring competes with your purification media for the metal center.
Module 1: Copper Removal (The "Blue" Phase)
Context: Copper (from CuI co-catalyst) is often present in gross excess compared to Pd. Removing Cu first is critical because it can saturate solid scavengers, preventing them from binding the more toxic Palladium.
Troubleshooting Q&A: Copper
Q: My crude oil is green/blue. A standard water wash didn't remove the color. Why? A: The pyridine-copper complex is hydrophobic enough to stay in the organic layer. You need a ligand that binds Cu stronger than pyridine does and is water-soluble.
-
The Fix: Use Ammonium Hydroxide (
) or EDTA. Ammonia forms the complex, which is deep blue but strictly water-soluble.
Protocol A: The "Blue Wash" (Ammonia Method)
Best for bulk Cu removal.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or DCM (10 mL/g of crude).
-
Wash 1: Add an equal volume of 10% aqueous
. -
Agitation: Shake vigorously for 5 minutes. The aqueous layer should turn bright blue.
-
Separation: Drain the aqueous layer.
-
Wash 2: Repeat with 10%
until the aqueous layer is colorless. -
Neutralization: Wash the organic layer once with Brine/Water to remove residual ammonia.
Q: I cannot use Ammonia due to other sensitive groups. What now?
A: Use an EDTA wash . Prepare a 0.1 M solution of
Module 2: Palladium Scavenging (The "Black" Phase)
Context: After Cu removal, Pd likely remains (100–1000 ppm). Because your product contains a pyridine, the Pd is "sticky." Activated carbon is often inefficient here due to poor selectivity (yield loss).[2] Functionalized Silica is the industry standard.
Scavenger Selection Guide
| Scavenger Type | Functional Group | Affinity for Pyridine-Pd | Rec. Conditions |
| SiliaMetS® Thiol | Propylthiol ( | High (Gold Standard) | 50°C, 4 hours |
| SiliaMetS® DMT | Dimercaptotriazine | Very High | RT to 50°C |
| MP-TMT | Macroporous Resin | Moderate | Slower kinetics (swelling required) |
| Celite | Diatomaceous earth | None | Only removes precipitated Pd black |
Protocol B: Thiol-Silica Scavenging
Target: < 10 ppm Pd
-
Preparation: After the Cu wash (Protocol A), dry the organic layer (
) and filter. -
Dosing: Add SiliaMetS® Thiol (or equivalent) at 5–10 wt% relative to the crude mass.
-
Note: If Pd content is known (e.g., 1000 ppm), add 10 equivalents relative to Pd moles.
-
-
The Critical Step (Heat): Heat the mixture to 50°C for 4–12 hours.
-
Why? At Room Temp (RT), the Pyridine-Pd bond is kinetically stable. Heat increases the "off-rate" of the Pd, allowing the Thiol scavenger to capture it permanently.
-
-
Filtration: Filter through a 0.45 µm pad or a sintered glass funnel.
-
Analysis: Test a small aliquot for Pd (ICP-MS or colorimetric spot test).
Module 3: Advanced Troubleshooting (FAQs)
Issue 1: "I lost my product during the scavenger filtration."
Diagnosis: Your product (an alcohol) might be hydrogen-bonding to the silica backbone or the scavenger matrix. Solution:
-
Do not wash the filter cake with non-polar Hexane/Heptane.
-
The Fix: Wash the scavenger filter cake with 10% Methanol in DCM or Ethyl Acetate . This disrupts H-bonds and releases the product while the metal remains chemically bound to the thiol.
Issue 2: "Scavenging failed. Pd is still 50 ppm."
Diagnosis: The Pyridine-Pd complex is exceptionally stable, or the solvent is interfering. Solution: Protocol C (Catch & Release) Since your product is a base (pyridine), use this chemical property to separate it from neutral Pd-ligand complexes.
-
Dissolve crude in EtOAc.
-
Extract with 1M HCl (3x). The product moves to the water phase (protonated pyridinium). Neutral Pd-catalyst residues often stay in the organic phase.
-
Optional: Wash the acidic aqueous phase with fresh EtOAc to remove trapped impurities.
-
Basify the aqueous phase to pH 10 using NaOH or
(cooling in ice bath). -
Extract the free-based product back into EtOAc.
-
Warning: Verify product stability in acid before scale-up.
-
Issue 3: "Can I use Activated Carbon?"
Analysis: Activated carbon (Charcoal) is non-specific.
-
Risk: It often adsorbs the planar pyridine ring of your product, leading to yield losses of 10–30%.
-
Verdict: Use only as a last resort. If used, choose a grade specific for metal removal (e.g., Darco® KB-G) and limit contact time.
Regulatory Reference Data (ICH Q3D)
When validating your process, these are the limits you must hit for the final Drug Substance.
| Element | Class | Oral PDE (µ g/day ) | Conc. Limit (10g daily dose) | Parenteral PDE (µ g/day ) |
| Palladium (Pd) | 2B | 100 | 10 ppm | 10 |
| Copper (Cu) | 3 | 3000 | 300 ppm | 300 |
Note: Class 2B elements (Pd) require risk assessment if added intentionally. Class 3 elements (Cu) generally only require assessment for parenteral routes or if levels exceed 300 ppm.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link
-
ICH Expert Working Group. (2019). ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation. Link
-
SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide. SiliCycle Technical Documentation. Link
-
Biotage. (2023). Strategies for Palladium Removal. Biotage Knowledge Base. Link
Sources
Minimizing homocoupling byproducts in 5-(4-Pyridyl)-4-pentyne-1-ol synthesis
Welcome to the technical support center for the synthesis of 5-(4-pyridyl)-4-pentyne-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the minimization of homocoupling byproducts. Here, we provide in-depth, experience-driven advice, troubleshooting guides, and optimized protocols to enhance the yield and purity of your target molecule.
Introduction: The Challenge of Homocoupling
The synthesis of this compound is most commonly achieved via a Sonogashira cross-coupling reaction between a 4-halopyridine (typically 4-iodo- or 4-bromopyridine) and 4-pentyn-1-ol.[1][2][3] While powerful, this reaction is often plagued by a significant side reaction: the oxidative homocoupling of the terminal alkyne, 4-pentyn-1-ol. This process, also known as Glaser coupling, leads to the formation of a symmetric 1,3-diyne byproduct (1,10-decadiyne-5,6-diol), which consumes the valuable alkyne starting material and complicates purification.[1][4][5]
This guide will provide a comprehensive framework for understanding and mitigating this unwanted side reaction.
Section 1: Frequently Asked Questions (FAQs) about Homocoupling
Q1: What exactly is homocoupling in the context of this Sonogashira reaction?
A1: Homocoupling, or Glaser coupling, is an oxidative dimerization of the terminal alkyne (4-pentyn-1-ol in this case).[1][4] It is primarily promoted by the copper(I) co-catalyst in the presence of an oxidant, most commonly atmospheric oxygen.[1][4][6] Instead of coupling with the 4-halopyridine, two molecules of the alkyne couple with each other, forming a symmetrical diyne.
Q2: Why is homocoupling particularly problematic in this synthesis?
A2: The homocoupling byproduct can be difficult to separate from the desired product due to similar polarities. This not only reduces the yield of this compound but also necessitates more complex and often lower-yielding purification steps. Furthermore, the consumption of the alkyne starting material can be costly, especially on a larger scale.[7]
Q3: Are there any visual cues during the reaction that suggest excessive homocoupling is occurring?
A3: While not definitive, the formation of a precipitate or a color change to green or blue in the reaction mixture can sometimes indicate the oxidation of Cu(I) to Cu(II), a key step in some homocoupling pathways. A well-controlled, oxygen-free reaction should ideally remain a homogenous, pale-yellow to brown solution.
Q4: Can the nitrogen atom in the 4-halopyridine substrate interfere with the catalysts?
A4: Yes, this is a critical consideration. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity.[8] This can slow down the desired cross-coupling reaction, giving the undesired homocoupling pathway more time to occur. The choice of ligands for the palladium catalyst is crucial to mitigate this effect.
Section 2: Troubleshooting Guide: Minimizing Homocoupling Byproducts
This section addresses common problems encountered during the synthesis and provides actionable solutions grounded in mechanistic principles.
Problem: High Levels of Alkyne Dimer Detected in the Crude Product
This is the most frequent issue and can arise from several factors related to the reaction environment and catalyst system.
Potential Cause A: Presence of Oxygen (Promoting Glaser Coupling)
-
Expert Explanation: The Glaser coupling is an oxidative process. The presence of dissolved oxygen in solvents or the reaction headspace is a primary driver for the dimerization of the copper acetylide intermediate.[1][6] A strictly inert atmosphere is non-negotiable for minimizing this pathway.
-
Solutions & Protocols:
-
Rigorous Degassing of Solvents and Amine Base: Solvents (e.g., THF, DMF, acetonitrile) and the amine base (e.g., triethylamine, piperidine) must be thoroughly deoxygenated.[9] The freeze-pump-thaw method (at least three cycles) is highly effective. Alternatively, sparging with an inert gas (argon or nitrogen) for at least 30-60 minutes can be used.
-
Maintain an Inert Atmosphere: The reaction should be set up in a flame-dried Schlenk flask or glovebox.[9][10] A positive pressure of high-purity argon or nitrogen must be maintained throughout the entire reaction, including during reagent addition and work-up.
-
Consider a Reducing Atmosphere: One study demonstrated that conducting the reaction under a diluted hydrogen gas atmosphere can significantly reduce homocoupling to as low as 2%.[7] This actively scavenges residual oxygen and helps maintain the palladium catalyst in its active Pd(0) state.
-
Potential Cause B: Suboptimal Catalyst System
-
Expert Explanation: The classic Sonogashira protocol uses a palladium catalyst and a copper(I) co-catalyst.[1][3] While copper(I) accelerates the crucial transmetalation step by forming a copper acetylide, it is also the primary culprit in promoting homocoupling.[1][6][11] Therefore, fine-tuning the catalyst system is paramount.
-
Solutions & Protocols:
-
Adopt a Copper-Free Protocol: The most direct way to eliminate copper-promoted homocoupling is to remove it entirely. Copper-free Sonogashira couplings have been extensively developed and are often the preferred method for substrates prone to dimerization.[1][12][13][14][15] These reactions typically require a slightly higher temperature or a more reactive palladium catalyst/ligand system but are highly effective.
-
Reduce Copper(I) Loading: If a copper-catalyzed system is used, minimize the amount of CuI. Often, 0.5-2 mol% is sufficient. Higher loadings significantly increase the rate of homocoupling.[9]
-
Select Appropriate Ligands: For reactions with pyridyl substrates, bulky and electron-rich phosphine ligands like triphenylphosphine (PPh₃) or N-heterocyclic carbene (NHC) ligands are beneficial.[2][16] They can help stabilize the palladium catalyst, prevent deactivation by the pyridine nitrogen, and promote the desired cross-coupling over homocoupling.
-
Potential Cause C: Incorrect Base or Solvent
-
Expert Explanation: The base plays a dual role: it deprotonates the terminal alkyne and neutralizes the hydrogen halide byproduct.[1][6] The choice of base and solvent can influence reaction rates and selectivity.
-
Solutions & Protocols:
-
Base Selection: Amine bases like triethylamine (TEA) or piperidine are commonly used.[1][12] Piperidine has been shown to be effective in some cases involving bromopyridines.[7] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be used, particularly in copper-free protocols.[1][2]
-
Solvent Considerations: Acetonitrile has been found to be a suitable solvent for coupling reactions involving 4-bromopyridine hydrochloride.[7] Other common solvents include THF and DMF.[17] The choice can affect solubility and reaction kinetics, so screening may be necessary.
-
Section 3: Experimental Protocols & Best Practices
Protocol 3.1: Recommended Copper-Free Sonogashira Protocol for this compound
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
Reagents & Equipment:
-
4-Iodopyridine or 4-Bromopyridine (1.0 eq)
-
PdCl₂(PPh₃)₂ (2-3 mol%)
-
Triphenylphosphine (PPh₃) (4-6 mol%)
-
Piperidine or Triethylamine (3-5 eq), freshly distilled and degassed
-
Anhydrous, degassed solvent (e.g., Acetonitrile or THF)
-
Flame-dried Schlenk flask with a magnetic stir bar and condenser
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
To the flame-dried Schlenk flask, add 4-iodopyridine (or 4-bromopyridine), PdCl₂(PPh₃)₂, and PPh₃ under a positive flow of argon.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add the degassed solvent via syringe, followed by the degassed amine base.
-
Begin stirring and add the 4-pentyn-1-ol dropwise via syringe over 5-10 minutes.
-
Heat the reaction mixture to 60-80 °C (for 4-bromopyridine, a higher temperature up to 100 °C may be needed).[17]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3.2: Analytical Workflow for Quantifying Homocoupling
-
¹H NMR Spectroscopy: Compare the integration of a characteristic peak of the desired product (e.g., pyridyl protons) with a characteristic peak of the homocoupling byproduct (1,10-decadiyne-5,6-diol).
-
GC-MS: Gas chromatography-mass spectrometry is an excellent tool to separate and identify the desired product and the homocoupling byproduct, allowing for relative quantification based on peak areas.
Section 4: Visualizing Reaction Pathways
The following diagrams illustrate the desired catalytic cycle and the competing, undesired homocoupling pathway.
Caption: The desired Sonogashira cross-coupling catalytic cycle.
Caption: The undesired Glaser homocoupling pathway.
Section 5: Summary of Key Parameters for Minimizing Homocoupling
This table provides a quick-reference guide to the optimized conditions for the synthesis of this compound.
| Parameter | Standard Sonogashira | Recommended Modification for Minimizing Homocoupling | Rationale |
| Atmosphere | Inert Gas (N₂ or Ar) | Rigorously deoxygenated system; consider a reducing atmosphere (N₂/H₂)[7] | Oxygen is a key reagent for the undesired Glaser homocoupling side reaction.[1][6] |
| Copper Co-catalyst | CuI (1-5 mol%) | Eliminate entirely (Copper-Free Protocol) or reduce loading to <1 mol%.[1][9][12] | Copper(I) is the primary catalyst for the homocoupling pathway.[1][21] |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Use air-stable Pd(II) pre-catalysts like PdCl₂(PPh₃)₂.[2][12] | Ensures consistent activity and easier handling. |
| Ligand | PPh₃ | Bulky, electron-rich phosphines (e.g., PPh₃) or N-heterocyclic carbenes (NHCs).[2][16] | Protects the Pd center from deactivation by the pyridine substrate. |
| Base | Triethylamine (TEA) | Piperidine or an inorganic base (e.g., K₂CO₃, Cs₂CO₃) in copper-free systems.[1][7] | The choice of base can influence reaction kinetics and selectivity. |
| Solvent | THF, DMF, TEA | Degassed Acetonitrile, THF, or DMF.[7][17] | Proper solvent choice ensures solubility and can optimize reaction rates. |
| Temperature | Room Temp to 60 °C | 60-100 °C, especially for aryl bromides and copper-free systems.[12][17] | Higher temperatures are often needed to drive copper-free reactions to completion. |
| Reagent Addition | All at once | Slow addition of the terminal alkyne (4-pentyn-1-ol).[9] | Keeps the instantaneous concentration of the alkyne low, disfavoring dimerization. |
References
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Vertex AI Search.
-
Sonogashira coupling. Wikipedia. Available at: [Link]
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Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Available at: [Link]
-
Sonogashira coupling. chemeurope.com. Available at: [Link]
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Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available at: [Link]
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Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
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Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Sonogashira troubleshooting help needed. Reddit. Available at: [Link]
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Sonogashira Coupling. Royal Society of Chemistry. Available at: [Link]
-
N‐Heterocycle carbene ligands in Sonogashira coupling reported by Yaşar group. ResearchGate. Available at: [Link]
-
Copper-free Sonogashira coupling. The chemical reaction database. Available at: [Link]
-
Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. ACS Publications. Available at: [Link]
-
Copper-free Sonogashira coupling reactions in the presence of the K2PdCl4. ResearchGate. Available at: [Link]
-
Potential Sonogashira Reaction Problems? Sciencemadness Discussion Board. Available at: [Link]
-
Abdolmohammadi, S., & Ghasemzadeh, M. A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7394–7429. Available at: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Available at: [Link]
-
Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. Nature Communications. Available at: [Link]
-
The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. PubMed. Available at: [Link]
-
Synthesis of 5-thienyl-4-pentyn-1-ol. PrepChem.com. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. Available at: [Link]
-
SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Universitätsbibliothek Regensburg. Available at: [Link]
-
The Sonogashira coupling reaction mechanism. ResearchGate. Available at: [Link]
-
4-pentyn-1-ol. Organic Syntheses. Available at: [Link]
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Technical Support Center: Thermal Degradation Analysis of 5-(4-Pyridyl)-4-pentyne-1-ol
Welcome to the technical support center for the thermal degradation analysis of 5-(4-Pyridyl)-4-pentyne-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the thermal analysis of this compound. As a molecule combining a pyridine ring, an alkyne, and a primary alcohol, its thermal behavior can be complex. This resource aims to equip you with the knowledge to conduct accurate and reproducible thermal analysis experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal analysis of this compound.
Q1: What are the primary techniques for analyzing the thermal degradation of this compound?
A1: The principal techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1] TGA measures changes in mass as a function of temperature, indicating thermal stability and decomposition temperatures.[2] DSC measures the heat flow into or out of a sample as it is heated, revealing information about phase transitions such as melting, boiling, and decomposition.[3] For a comprehensive analysis, these techniques are often used in conjunction.[1]
Q2: What is the expected thermal stability of this compound?
Q3: What are the likely gaseous byproducts of the thermal decomposition?
A3: The decomposition of pyridine-containing compounds can lead to the formation of hydrogen cyanide (HCN) and acetylene.[5] The pentyne-ol chain will likely fragment to produce smaller hydrocarbons, water, and carbon oxides. To definitively identify the evolved gases, coupling TGA with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR) is recommended.[6][7]
Q4: How can I differentiate between melting and decomposition in my DSC curve?
A4: A melting peak is typically a sharp, endothermic event that should not be accompanied by a significant mass loss in the corresponding TGA curve.[8] Decomposition is often an exothermic or endothermic event associated with a significant mass loss in the TGA data.[8] Running a TGA experiment alongside your DSC is crucial for this interpretation.
Q5: What is a suitable heating rate for the analysis?
A5: A typical starting point for both TGA and DSC is a heating rate of 10 °C/min.[9] Faster heating rates can shift decomposition temperatures to higher values, while slower rates can improve the resolution of overlapping events.[10][11] It is advisable to perform experiments at multiple heating rates to understand the kinetics of the degradation process.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the thermal analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Irreproducible TGA/DSC Results | 1. Inconsistent sample mass or preparation. 2. Variations in the thermal history of the sample.[3] 3. Contamination of the sample or crucible. | 1. Use a consistent sample mass (typically 1-5 mg) and ensure it is evenly distributed in the crucible. 2. Implement a controlled pre-heating and cooling cycle to normalize the thermal history. 3. Clean crucibles thoroughly before use. Consider using a fresh crucible for each experiment. |
| Baseline Drift or Noise in DSC Data | 1. Improper sample preparation or poor thermal contact.[12] 2. Instrument not properly calibrated or equilibrated.[12] 3. Gas flow rate fluctuations. | 1. Ensure the sample is flat and in good contact with the bottom of the crucible. 2. Perform regular instrument calibration and allow sufficient time for the instrument to equilibrate at the starting temperature. 3. Check the gas supply and flow controller for stability. |
| Unexpected Endotherm or Exotherm in DSC | 1. Presence of impurities or residual solvent. 2. Sample interaction with the crucible material.[12] 3. A weak transition around 0°C could indicate the presence of water.[3] | 1. Ensure the sample is pure and dry. A preliminary TGA run with an isothermal hold at a temperature below the decomposition point can help remove volatile impurities. 2. Select an inert crucible material such as alumina or platinum.[13] 3. Dry the sample thoroughly before analysis. |
| Sawtooth Pattern in TGA Curve | 1. Vibration near the instrument.[14] 2. Clogging of the gas filter by decomposition products.[14] 3. Unstable gas flow. | 1. Isolate the instrument from sources of vibration. 2. Regularly inspect and clean the gas filter. 3. Ensure a stable and consistent purge gas flow. |
| Weight Gain Observed in TGA | 1. Reaction of the sample with the purge gas (e.g., oxidation in an air atmosphere). 2. Buoyancy effects. | 1. Use an inert purge gas such as nitrogen or argon.[15] 2. Perform a blank run with an empty crucible and subtract it from the sample curve to correct for buoyancy. |
Section 3: Experimental Protocols
This section provides a detailed methodology for conducting the thermal degradation analysis of this compound.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of this compound.
Materials:
-
This compound sample
-
TGA instrument
-
Alumina or platinum crucible
-
High-purity nitrogen gas
Procedure:
-
Instrument Preparation: Ensure the TGA is clean and calibrated.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a tared TGA crucible.
-
Loading: Place the crucible in the TGA furnace.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.[16]
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition and the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC) Protocol
Objective: To identify thermal transitions such as melting and decomposition.
Materials:
-
This compound sample
-
DSC instrument
-
Aluminum or platinum crucibles with lids
-
High-purity nitrogen gas
Procedure:
-
Instrument Preparation: Ensure the DSC is clean and calibrated.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a tared DSC crucible. Seal the crucible with a lid.
-
Loading: Place the sample crucible and an empty reference crucible in the DSC cell.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Plot the heat flow versus temperature. Identify endothermic and exothermic peaks and correlate them with TGA data to distinguish between physical transitions and chemical reactions.
Section 4: Visualizing the Workflow and Potential Degradation
Experimental Workflow
Caption: Workflow for Thermal Analysis
Postulated Thermal Degradation Pathway
Caption: Postulated Degradation Pathway
References
-
Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. PLOS One. [Link]
-
Common challenges and troubleshooting techniques in DSC measurement. Red Thermo. [Link]
-
Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. PMC. [Link]
-
4 Troubleshooting Common Errors in DSC Experiments. betterceramic. [Link]
-
Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. ResearchGate. [Link]
-
Theoretical study on the thermal decomposition of pyridine. ResearchGate. [Link]
-
Solving Common Problems in Thermal Analysis with DSC Pans for Liquid Samples. LinkedIn. [Link]
-
Interpreting Unexpected Events and Transitions in DSC Results. TA Instruments. [Link]
-
General Reasons For Failure Of Thermogravimetric Analyzers(TGA) And Their Solutions. LinkedIn. [Link]
-
Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC). PMC. [Link]
-
Interpreting DSC curves Part 1: Dynamic measurements. Mettler Toledo. [Link]
-
Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Kinetics of the Thermal Decomposition of Pyridine. ScholarWorks at WMU. [Link]
-
Thermal Analysis. Chemistry LibreTexts. [Link]
-
Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. ResearchGate. [Link]
-
Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate. MDPI. [Link]
-
Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]
-
Synthesis, crystal structure and thermal decomposition pathway of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)manganese(II). PMC. [Link]
-
Pyridine. Wikipedia. [Link]
-
Back to Basics: Thermogravimetric Analysis (TGA). YouTube. [Link]
-
Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate. Semantic Scholar. [Link]
-
Insights into the Thermal Decomposition Mechanism of Molybdenum(VI) Iminopyridine Adducts. Chemistry of Materials. [Link]
-
4-pentyn-1-ol. Organic Syntheses. [Link]
-
Top 10 FAQs for Thermogravimetric Analysis (TGA) Testing. betterceramic. [Link]
-
Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Open Access Journals. [Link]
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- 5. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids | PLOS One [journals.plos.org]
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Technical Support Center: Scale-up of 5-(4-Pyridyl)-4-pentyne-1-ol Production
Welcome to the technical support center for the synthesis and scale-up of 5-(4-Pyridyl)-4-pentyne-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this process from the laboratory bench to larger-scale production. The information provided herein is based on established chemical principles and field-proven insights to ensure technical accuracy and practical utility.
I. Introduction to the Synthesis of this compound
The target molecule, this compound, is a valuable building block in medicinal chemistry and materials science. Its synthesis most commonly involves a Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] In this case, the reaction couples a 4-halopyridine with pent-4-yn-1-ol.
The general reaction scheme is as follows:
While this reaction is well-established on a lab scale, its transition to larger quantities presents several challenges that require careful consideration and optimization. This guide will address these challenges in a question-and-answer format, providing troubleshooting advice and frequently asked questions.
II. Troubleshooting Guide and FAQs
A. Reaction Conditions and Optimization
Question 1: My Sonogashira coupling reaction is sluggish or incomplete on a larger scale. What are the potential causes and how can I improve the reaction rate and yield?
Answer: Sluggish or incomplete reactions during scale-up are common and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Activity and Loading:
-
Deactivation: Palladium catalysts can be sensitive to air and moisture, leading to deactivation, especially over the extended reaction times often required for larger batches.[1] Ensure all solvents and reagents are rigorously degassed and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Loading: While higher catalyst loading can increase the reaction rate, it also increases cost and the burden of downstream palladium removal. On a large scale, even ppm levels of residual palladium can be problematic for pharmaceutical applications.[2] Consider optimizing the catalyst and ligand system to achieve higher turnover numbers. Modern catalysts with bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can be highly effective at low loadings.[3]
-
-
Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to poor mass transfer, where the reactants do not come into adequate contact with the catalyst. This creates localized concentration gradients and slows down the reaction.
-
Agitation: Ensure the reactor's agitation system is sufficient to maintain a homogeneous mixture. The impeller design and stirring speed should be evaluated and optimized for the specific reactor geometry and batch volume.
-
Solvent Choice: The choice of solvent can impact reactant solubility and overall reaction kinetics. While common solvents like triethylamine or DMF are often used, their properties may need to be re-evaluated at scale.[4]
-
-
Temperature Control: Exothermic events can be more pronounced and difficult to control in large reactors. Localized "hot spots" can lead to catalyst decomposition and the formation of byproducts.
-
Heating/Cooling System: Ensure the reactor's heating and cooling jacket has sufficient capacity to manage the reaction exotherm. A gradual ramp-up to the target temperature is often advisable.
-
Monitoring: Utilize multiple temperature probes within the reactor to monitor for temperature gradients.
-
Question 2: I am observing significant formation of a diyne byproduct (Glaser coupling). How can I minimize this side reaction?
Answer: The formation of a homocoupled diyne product, often referred to as the Glaser side product, is a common issue in Sonogashira reactions, particularly when a copper co-catalyst is used.[1] This side reaction is promoted by the presence of oxygen.
Here are strategies to mitigate Glaser coupling:
-
Strictly Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen from the reaction mixture. This can be achieved by:
-
Thoroughly degassing all solvents and liquid reagents by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
-
Maintaining a positive pressure of an inert gas throughout the reaction.
-
-
Copper-Free Sonogashira Coupling: Consider employing a copper-free Sonogashira protocol. While the reaction may be slower, it eliminates the primary catalyst for Glaser coupling.[5] These systems often rely on more sophisticated palladium catalysts and may require different bases or solvents.
-
Controlled Addition of Alkyne: Adding the pent-4-yn-1-ol slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Use of a Reducing Atmosphere: Some studies have shown that conducting the reaction under a dilute hydrogen atmosphere can significantly reduce homocoupling.[6]
B. Reagent Selection and Handling
Question 3: Which 4-halopyridine should I use for the best results on a large scale?
Answer: The choice of the halide on the pyridine ring significantly impacts reactivity. The general order of reactivity for the oxidative addition step in the palladium catalytic cycle is I > Br > Cl.[1]
-
4-Iodopyridine: This is the most reactive substrate and often allows for milder reaction conditions (lower temperatures, lower catalyst loadings).[7] However, it is also the most expensive and may have lower availability in bulk quantities.
-
4-Bromopyridine: This offers a good balance between reactivity and cost. It is a commonly used starting material for scale-up projects.
-
4-Chloropyridine: This is the least expensive and most readily available starting material. However, its lower reactivity often necessitates harsher reaction conditions (higher temperatures, more active and expensive catalysts, and stronger bases), which can lead to more side products and a more complex impurity profile.[8]
For initial scale-up, 4-bromopyridine is often the most practical choice. However, for cost-driven, large-scale manufacturing, developing a robust process with 4-chloropyridine can be highly advantageous.
C. Work-up and Purification
Question 4: The purification of this compound is challenging on a large scale. What are some effective strategies?
Answer: Large-scale purification requires moving away from traditional laboratory techniques like column chromatography. Here are some scalable purification strategies:
-
Extraction: An acid-base extraction can be a powerful tool. The basic pyridine nitrogen allows the product to be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous phase and extracting it back into an organic solvent.
-
Crystallization: If the product is a solid or can be converted to a crystalline salt, crystallization is an excellent method for purification at scale. This can be highly effective at removing both organic and inorganic impurities.
-
Solvent Screening: A thorough solvent screening is essential to identify a suitable solvent or solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures.
-
Salt Formation: Consider forming a salt of the pyridine nitrogen (e.g., with HCl or another suitable acid) to induce crystallization.
-
-
Distillation: If the product is thermally stable and has a sufficiently low boiling point, distillation under reduced pressure could be a viable option. However, care must be taken to avoid thermal decomposition.
Question 5: How can I effectively remove residual palladium from my final product?
Answer: Removing residual palladium to meet the stringent requirements for active pharmaceutical ingredients (APIs) is a critical scale-up challenge.
-
Palladium Scavengers: There are numerous commercially available palladium scavengers. These are solid-supported or soluble materials with functional groups that chelate palladium. The product solution is treated with the scavenger, and the scavenger-palladium complex is then removed by filtration.
-
Activated Carbon: Treatment with activated carbon can be effective in adsorbing residual palladium. The effectiveness can be dependent on the grade of carbon and the treatment conditions (temperature, time).
-
Extraction with Thiol-Containing Reagents: Aqueous solutions of reagents like L-cysteine or sodium thioglycolate can be used to wash the organic product solution and extract palladium.
D. Safety Considerations
Question 6: What are the key safety concerns when scaling up the production of this compound?
Answer: Scaling up any chemical process introduces new safety challenges. For this synthesis, the following should be carefully considered:
-
Pyrophoric Reagents: If organolithium reagents are used in the synthesis of starting materials, extreme care must be taken. These reagents are pyrophoric and react violently with water and air.[9][10][11][12][13] All handling of such reagents must be done under an inert atmosphere by trained personnel using appropriate personal protective equipment (PPE).
-
Flammable Solvents: Many of the solvents used in this synthesis (e.g., toluene, THF, triethylamine) are flammable. Large quantities of flammable solvents pose a significant fire risk. The reactor and all transfer lines should be properly grounded to prevent static discharge.
-
Exothermic Reactions: The Sonogashira coupling can be exothermic. On a large scale, the heat generated can be significant and must be effectively managed to prevent a runaway reaction. A thorough thermal hazard assessment is recommended before scaling up.
-
Toxicity of Pyridine Derivatives: Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[14][15] Appropriate engineering controls (fume hoods, closed systems) and PPE (gloves, lab coats, eye protection) must be used.
-
Handling of Acetylenic Compounds: Acetylenic compounds can be unstable, especially in the presence of certain metals. While this compound is not expected to be highly unstable, care should be taken to avoid exposure to high temperatures and incompatible materials.
III. Experimental Protocols and Data
A. Representative Lab-Scale Synthesis of this compound
This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Iodopyridine | 204.99 | 2.05 g | 10.0 | 1.0 |
| Pent-4-yn-1-ol | 84.12 | 1.01 g | 12.0 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 140 mg | 0.2 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 38 mg | 0.2 | 0.02 |
| Triethylamine (Et₃N) | 101.19 | 20 mL | - | - |
| Toluene | - | 40 mL | - | - |
Procedure:
-
To a dry 100 mL three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 4-iodopyridine (2.05 g, 10.0 mmol), PdCl₂(PPh₃)₂ (140 mg, 0.2 mmol), and CuI (38 mg, 0.2 mmol).
-
Evacuate the flask and backfill with nitrogen three times.
-
Add degassed toluene (40 mL) and degassed triethylamine (20 mL) via cannula.
-
Add pent-4-yn-1-ol (1.01 g, 12.0 mmol) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a pale yellow oil.
B. Visualization of the Sonogashira Coupling Workflow
The following diagram illustrates the general workflow for the Sonogashira coupling reaction.
Caption: General workflow for the Sonogashira coupling reaction.
IV. Conclusion
The scale-up of this compound production via Sonogashira coupling is a multifaceted challenge that requires a systematic and well-informed approach. By carefully considering reaction kinetics, mass and heat transfer, reagent selection, and purification strategies, it is possible to develop a safe, efficient, and robust process. This guide provides a foundation for troubleshooting common issues and serves as a starting point for further process development and optimization.
V. References
-
ACS Chemical Health & Safety. Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. Available from: [Link]
-
ORS. Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. Available from: [Link]
-
Lab Manager. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. Available from: [Link]
-
Drexel University. Standard Operating Procedures For Handling, Storage and Disposal of Pyrophoric Chemicals. Available from: [Link]
-
University of California, Irvine. Procedures for Safe Use of Pyrophoric Organolithium Reagents. Available from: [Link]
-
ResearchGate. Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator. Available from: [Link]
-
MDPI. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Available from: [Link]
-
PMC. Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes. Available from: [Link]
-
Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]
-
Frontiers. How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Available from: [Link]
-
ACS Catalysis. Development of Robust, Efficient and Scalable Transition Metal Catalyzed Transformations: Translation of Reactions from Micromole to Multi-Kilogram Scale Processes. Available from: [Link]
-
Scientific Research Publishing. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available from: [Link]
-
ACS Publications. Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Available from: [Link]
-
ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available from: [Link]
-
PMC. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
Royal Society of Chemistry. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available from: [Link]
-
ResearchGate. SYNTHESIS OF INTERNAL ALKYNES USING NEW PALLADIUM N- HETEROCYCLIC CARBENE CATALYTIC SYSTEM. Available from: [Link]
-
Wikipedia. Cross-coupling reaction. Available from: [Link]
-
PMC. Copper-free Sonogashira cross-coupling reactions: an overview. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
-
eScholarship.org. One-Step Synthesis of Substituted 2-(2'-Pyridyl)Quinolines for the Study of Their Gold(III) Complexes. Available from: [Link]
-
ResearchGate. What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
University of Regensburg. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available from: [Link]
-
ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. Available from: [Link]
-
PMC. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Available from: [Link]
-
ATSDR. Pyridine | ToxFAQs™. Available from: [Link]
-
Organic Syntheses. 4-pentyn-1-ol. Available from: [Link]
-
PMC. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Available from: [Link]
-
MDPI. Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Available from: [Link]
-
Princeton EHS. Acetylene. Available from: [Link]
-
New Jersey Department of Health. Acetylene - Hazardous Substance Fact Sheet. Available from: [Link]
-
Roskilde University. Ionic reaction products of iodine with pyridine. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Pyridine. Available from: [Link]
-
Organic Syntheses. Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. Available from: [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajol.info [ajol.info]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. depts.washington.edu [depts.washington.edu]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ors.od.nih.gov [ors.od.nih.gov]
- 11. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 12. drexel.edu [drexel.edu]
- 13. ehs.uci.edu [ehs.uci.edu]
- 14. Pyridine | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 15. carlroth.com [carlroth.com]
Validation & Comparative
FTIR characteristic bands for alkyne and pyridine in 5-(4-Pyridyl)-4-pentyne-1-ol
Executive Summary
This guide provides a technical framework for the identification of 5-(4-Pyridyl)-4-pentyne-1-ol using Fourier Transform Infrared (FTIR) spectroscopy.
In drug discovery, this molecule often serves as a "linker" intermediate, synthesized via Sonogashira coupling between 4-pentyn-1-ol and a 4-halopyridine . The critical analytical challenge is distinguishing the product from the terminal alkyne starting material. This guide objectively compares the spectral characteristics of the product against its precursors, highlighting the diagnostic band shifts caused by the conjugation of the alkyne to the pyridine ring.
Structural Analysis & Theoretical Basis
To interpret the spectrum accurately, we must deconstruct the molecule into its three vibrationally active domains.
The Conjugated Internal Alkyne ( )
Unlike terminal alkynes, the triple bond in this compound is internal and conjugated with an aromatic system.
-
Symmetry Effect: Internal alkynes often exhibit weak or silent IR bands due to a small change in dipole moment during stretching.[1] However, the asymmetry introduced by the pyridine ring (electron-deficient) versus the alkyl chain (electron-rich) induces a dipole change, making the band observable.
-
Conjugation Effect: The
-conjugation between the pyridine ring and the alkyne lowers the force constant of the triple bond. This results in a red shift (lower wavenumber) compared to non-conjugated alkynes.
The Pyridine Ring (4-Substituted)
The pyridine moiety provides sharp, diagnostic aromatic bands.
-
Ring Breathing: Characteristic modes at ~1600 cm⁻¹ and ~1410 cm⁻¹.[2]
-
C-H Out-of-Plane (oop) Bending: For 4-substituted pyridines, a strong diagnostic band appears in the 800–850 cm⁻¹ region.
The Primary Alcohol (Alkyl-OH)
-
Hydrogen Bonding: In solid or concentrated liquid states, the O-H stretch is broad due to extensive H-bonding.
-
C-O Stretch: A strong band typical of primary alcohols appearing near 1050 cm⁻¹.[3]
Comparative Spectral Analysis
The following table contrasts the target molecule with its primary precursor, 4-pentyn-1-ol . This comparison is the standard method for monitoring reaction completion.
Table 1: Diagnostic Band Comparison
| Functional Group | Mode | Precursor: 4-Pentyn-1-ol (Terminal) | Target: this compound (Internal) | Diagnostic Value |
| Alkyne C-H | Stretch | 3290–3310 cm⁻¹ (Strong, Sharp) | ABSENT | Primary Indicator of Conversion |
| Alkyne C≡C | Stretch | 2110–2130 cm⁻¹ (Weak) | 2200–2240 cm⁻¹ (Weak to Medium) | Shift due to conjugation & internal position |
| Hydroxyl O-H | Stretch | 3200–3400 cm⁻¹ (Broad) | 3200–3400 cm⁻¹ (Broad) | Non-diagnostic (present in both) |
| Pyridine C=N | Ring Stretch | Absent | ~1590–1600 cm⁻¹ (Medium) | Confirms pyridine incorporation |
| Pyridine C-H | OOP Bend | Absent | ~810–830 cm⁻¹ (Strong) | Confirms 4-substitution pattern |
Visualizing the Logic
The following diagram illustrates the logical decision tree for assigning the spectrum.
Figure 1: Spectral Assignment Logic Tree. This flowchart guides the analyst in distinguishing the target internal alkyne from the terminal alkyne precursor.
Experimental Protocols
To ensure data integrity, the sampling method must account for the hygroscopic nature of the alcohol and the potential for weak alkyne signals.
Method A: Attenuated Total Reflectance (ATR)
Best for rapid qualitative screening and reaction monitoring.
-
Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for durability.
-
Background: Collect a background spectrum (air) with the same resolution (typically 4 cm⁻¹) and scan count (32 scans) as the sample.
-
Sample Application:
-
Solid: Place ~5 mg of the solid product on the crystal. Apply high pressure using the anvil to ensure intimate contact.
-
Oil/Gum: If the product is an oil, apply a thin film.
-
-
Cleaning: Clean the crystal with isopropanol between runs. Crucial: Ensure the crystal is dry; residual solvent O-H bands will interfere with the product's O-H region.
Method B: Transmission (KBr Pellet)
Best for publication-quality spectra and resolving weak internal alkyne bands.
-
Ratio: Mix 2 mg of sample with 200 mg of dry, spectroscopic-grade KBr.
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. (Coarse particles cause light scattering/baseline drift).
-
Pressing: Press at 10 tons for 2 minutes to form a transparent pellet.
-
Measurement: Place in the transmission holder. Purge the sample compartment with N₂ to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O, which can obscure the alkyne region.
Synthesis Monitoring Workflow
The following diagram outlines the standard workflow for using FTIR to monitor the Sonogashira coupling of 4-pentyn-1-ol and 4-bromopyridine.
Figure 2: Process Analytical Technology (PAT) workflow for monitoring the disappearance of the terminal alkyne.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| No Alkyne Band (~2230 cm⁻¹) | Pseudo-symmetry of the internal bond. | Switch from ATR to Transmission (KBr) to increase path length/sensitivity. |
| Broad Peak at 3400 cm⁻¹ dominates | Wet sample (H₂O) or H-bonding. | Dry sample under vacuum. If oil, dissolve in dry CCl₄ (solution cell) to see "free" OH. |
| Doublet at 2350 cm⁻¹ | Atmospheric CO₂. | Purge instrument with N₂ or subtract background more carefully. This is NOT the alkyne. |
| Weak ~3300 cm⁻¹ shoulder | Unreacted starting material (<5%). | Perform recrystallization or column chromatography. FTIR is sensitive to terminal alkynes; even traces show up. |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for general alkyne and pyridine assignments).
-
NIST Chemistry WebBook. IR Spectrum of 4-Pentyn-1-ol. National Institute of Standards and Technology.[4][5] Available at: [Link]
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative source for substituent-specific pyridine bands).
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. (Context for the synthesis and characterization of aryl-alkynes). Available at: [Link]
Sources
Technical Guide: Mass Spectrometry Fragmentation Patterns of 5-(4-Pyridyl)-4-pentyne-1-ol
Executive Summary
This technical guide provides an in-depth analysis of the mass spectrometry (MS) behavior of 5-(4-Pyridyl)-4-pentyne-1-ol , a critical bifunctional linker used in drug discovery and proteomic probing. Unlike standard aliphatic alcohols, this molecule features a conjugated pyridine-alkyne motif that significantly alters its ionization and fragmentation dynamics.
Key Technical Insight:
The fragmentation of this molecule is governed by Charge-Remote Fragmentation (CRF) and Charge-Localized Stability . The basic pyridine nitrogen (
Chemical Context & Specifications
Before establishing the fragmentation protocol, the physicochemical baseline must be verified.
| Parameter | Specification | Technical Note |
| IUPAC Name | 5-(pyridin-4-yl)pent-4-yn-1-ol | Bifunctional linker |
| Formula | Nitrogen Rule applies (Odd mass = Odd N count) | |
| Monoisotopic Mass | 161.0841 Da | Base value for high-res calculations |
| Precursor Ion | 162.0913 m/z | Dominant species in ESI+ (pH < 5) |
| Key Structural Motifs | Pyridine Ring, Internal Alkyne, | Pyridine directs charge; Alkyne restricts rotation |
Experimental Protocol: LC-MS/MS Characterization
To ensure reproducible fragmentation data, the following self-validating workflow is recommended. This protocol minimizes in-source decay and maximizes precursor isolation.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 0.1 mg of analyte in 1 mL of 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Validation Check: Final concentration should be ~1 µM. Avoid high concentrations to prevent dimer formation (
).
-
-
LC Separation (Reverse Phase):
-
Column: C18 (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Rationale: The pyridine moiety is polar; initial low organic hold ensures retention and separation from void volume salts.
-
-
Ionization (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source water loss).
-
Source Temp: 120°C.
-
-
MS/MS Acquisition:
-
Isolation Window: ± 1.0 Da (Narrow window prevents interference from isotopes).
-
Collision Energy (CE): Ramp 15–35 eV.
-
Validation Check: Verify the presence of the parent ion (162.09) before applying CE. If 144.08 is dominant in MS1, lower the Cone Voltage.
-
Fragmentation Analysis & Mechanism
The fragmentation pattern of this compound is distinct due to the competition between the stability of the pyridine ring and the lability of the hydroxyl group.
Primary Pathway: Dehydration (The Dominant Channel)
The most abundant fragment arises from the neutral loss of water (18 Da). Unlike simple alcohols, this loss is facilitated by the alkyne, which can stabilize the resulting carbocation through resonance or cyclization.
-
Transition:
-
Mechanism: Protonation occurs at the pyridine N. However, a second proton (or proton transfer) at the hydroxyl group leads to
or -like elimination of water.
Secondary Pathway: Alkyne-Driven Cleavage
At higher collision energies (>30 eV), the energy overcomes the stability of the aromatic ring system.
-
Fragment m/z 117: Loss of the hydroxy-ethyl tail (
). -
Fragment m/z 79/80: Pyridinium ion. This confirms the presence of the pyridine ring.
Visualizing the Pathway
The following diagram illustrates the mechanistic flow from the precursor to key fragments.
Figure 1: Proposed fragmentation pathway for this compound under ESI-CID conditions.[1][2][3][4]
Comparative Analysis: Performance vs. Alternatives
When selecting a linker for chemical biology or drug conjugates, understanding the MS stability relative to analogs is crucial.
Comparison 1: Effect of Unsaturation (vs. Saturated Analog)
Analog: 5-(4-Pyridyl)pentan-1-ol (Saturated chain)
| Feature | This compound (Alkyne) | 5-(4-Pyridyl)pentan-1-ol (Saturated) |
| Rigidity | High: Triple bond prevents rotation. | Low: Free rotation of alkyl chain. |
| McLafferty Rearrangement | Suppressed: Geometry prevents 6-membered transition state. | Active: Can undergo rearrangement to lose alkene fragments. |
| MS1 Stability | High: Less prone to random backbone scission. | Moderate: Alkyl chain allows random fragmentation. |
Comparison 2: Effect of Charge Localization (vs. Phenyl Analog)
Analog: 5-Phenyl-4-pentyne-1-ol (Phenyl ring instead of Pyridine)
| Feature | Pyridine Analog (Target) | Phenyl Analog (Alternative) |
| Ionization Efficiency | Excellent: Pyridine N is a strong proton acceptor. | Poor: Relies on weak |
| Fragmentation Complexity | Low (Clean): Charge stays on N; remote fragmentation dominates. | High (Messy): Charge migrates (Charge hopping), leading to many minor peaks. |
| Detection Limit | Lower (Better): High signal-to-noise ratio. | Higher (Worse): Signal split among many channels. |
Validated Workflow Diagram
The following workflow describes the logical progression from sample to validated data, ensuring scientific integrity.
Figure 2: Optimized LC-MS/MS workflow for pyridine-alkyne derivatives.
References
-
Fragmentation of Pyridine Derivatives: Wang, X., et al. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry.
-
General Fragmentation Patterns (Alcohols & Alkynes): LibreTexts Chemistry. (2023).[3][4][5] Mass Spectrometry - Fragmentation Patterns.
-
Synthesis and Properties of 4-Pentyn-1-ol Derivatives: Organic Syntheses. 4-Pentyn-1-ol. Coll. Vol. 4, p.755 (1963).
-
Compound Data & Identifiers: PubChem Database. 4-Pentyn-1-ol (Precursor Data). CID 79346.
Sources
Comparative Reactivity Guide: 5-(4-Pyridyl)- vs. 5-(3-Pyridyl)-4-pentyne-1-ol
Executive Summary
This guide provides a technical comparison between 5-(4-pyridyl)-4-pentyne-1-ol (4-Py-Alk) and its isomer 5-(3-pyridyl)-4-pentyne-1-ol (3-Py-Alk) . While structurally similar, the position of the nitrogen atom induces significant electronic divergence that dictates synthetic efficiency and downstream reactivity.
-
Synthesis: The 4-pyridyl isomer is generally synthesized more rapidly via Sonogashira coupling due to the electron-deficient nature of the 4-position facilitating oxidative addition.
-
Hydration/Addition: The 3-pyridyl isomer exhibits "benzene-like" reactivity, undergoing facile hydration to the ketone. The 4-pyridyl isomer is significantly deactivated toward electrophilic addition due to strong inductive and resonance withdrawal.
-
N-Functionalization: The 3-pyridyl nitrogen is more basic and nucleophilic, making it more susceptible to N-oxidation and alkylation compared to the 4-pyridyl counterpart.
Part 1: Electronic Structure & Physical Properties
The reactivity differences stem directly from the Hammett substituent constants (
| Feature | This compound | 5-(3-Pyridyl)-4-pentyne-1-ol | Impact on Reactivity |
| N-Position | Para to alkyne | Meta to alkyne | 4-pos allows direct resonance interaction; 3-pos is inductive only. |
| Electronic Nature | Strongly Electron Withdrawing ( | Moderately Electron Withdrawing ( | 4-isomer alkyne is more electron-deficient. |
| Pyridine Basicity (pKa) | ~5.2 (Parent: Pyridine) | ~4.8 (Lower due to meta-alkyne)* | 4-N is less basic; 3-N is more available for protonation. |
| Alkyne Polarization | Highly Polarized | Moderately Polarized | 4-isomer susceptible to nucleophilic attack; 3-isomer to electrophilic. |
*Note: The alkynyl group is electron-withdrawing, lowering the pKa relative to unsubstituted pyridine (5.25).
Part 2: Synthesis – Sonogashira Coupling[1][2][3][4][5]
The standard route for both isomers involves coupling the corresponding bromopyridine with 4-pentyn-1-ol.
Reactivity Comparison
-
4-Bromopyridine (for 4-Py-Alk): Reacts faster . The electron-deficient ring facilitates the oxidative addition of Pd(0) into the C-Br bond, which is typically the rate-determining step for aryl bromides.
-
3-Bromopyridine (for 3-Py-Alk): Reacts slower . The 3-position is electronically similar to a deactivated benzene ring (e.g., bromobenzene). Higher catalyst loading or temperature (80-100°C) is often required to achieve comparable yields to the 4-isomer (often run at RT-60°C).
Experimental Protocol: General Sonogashira Coupling
Reagents: Pd(PPh3)2Cl2 (2 mol%), CuI (1 mol%), Et3N (3 equiv), DMF or THF.
-
Degassing: Sparge solvent with Argon for 15 mins.
-
Addition: Add bromopyridine (1.0 equiv) and catalyst/ligand. Stir 5 min.
-
Coupling: Add 4-pentyn-1-ol (1.2 equiv) dropwise.
-
Conditions:
-
4-Isomer: Heat to 60°C for 2-4 hours.
-
3-Isomer: Heat to 90°C for 6-12 hours.
-
-
Workup: Dilute with EtOAc, wash with NH4Cl (aq) to remove Cu, dry, and concentrate.
Part 3: Electrophilic Addition (Hydration)[6]
This is the most critical point of divergence. The hydration of the internal alkyne to a ketone (via Au or Pt catalysis) is highly sensitive to the electronics of the pyridine ring.
3-Pyridyl Isomer (Benzene-like)
-
Regioselectivity: Highly selective for the C5-ketone (adjacent to the ring).
-
Mechanism: The developing positive charge at the benzylic position (C5) is stabilized by the
-system of the pyridine ring. -
Rate: Moderate to Fast.
4-Pyridyl Isomer (Deactivated)
-
Regioselectivity: Favors C5-ketone but with lower selectivity and slower rates .
-
Mechanism: The 4-pyridyl group is strongly electron-withdrawing. Placing a partial positive charge at C5 (adjacent to the electron-poor 4-position) is electronically disfavored (destabilizing).
-
Outcome: Requires harsh acidic conditions (Hg/H2SO4) or active cationic Gold(I) catalysts. Risk of side reactions (polymerization) increases.
Caption: Divergent hydration energetics. The 3-pyridyl isomer stabilizes the transition state, while the 4-pyridyl isomer destabilizes it, impeding reaction rate.
Part 4: Intramolecular Cyclization
Both isomers can undergo metal-catalyzed cycloisomerization to form dihydropyrans (6-endo-dig) or dihydrofurans (5-exo-dig).
-
Reaction: Intramolecular nucleophilic attack of the hydroxyl group onto the alkyne.
-
Preference: 5-exo-dig is generally kinetically favored (Baldwin's Rules), forming a dihydrofuran ring with an exocyclic double bond.
-
Isomer Effect:
-
4-Py-Alk: The electron-deficient alkyne is more susceptible to nucleophilic attack by the alcohol without strong metal activation (base-catalyzed cyclization is possible here).
-
3-Py-Alk: Typically requires transition metal activation (Au, Ag, Pt) to induce cyclization.
-
Part 5: Summary Data Table
| Property | This compound | 5-(3-Pyridyl)-4-pentyne-1-ol |
| Coupling Rate (Sonogashira) | High (Activated for Ox. Add.) | Moderate (Neutral/Deactivated) |
| Hydration Rate | Low (Destabilized TS) | High (Stabilized TS) |
| Hydration Product | 1-(4-pyridyl)-1-pentanone | 1-(3-pyridyl)-1-pentanone |
| N-Oxidation Susceptibility | Low (Sterics + Electronics) | High (More basic N) |
| Recommended Catalyst | Pd(dppf)Cl2 (Synthesis) | Pd(PPh3)4 (Synthesis) |
References
-
Sonogashira Coupling of Pyridines: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chem. Chemical Reviews, 107(3), 874–922. Link
-
Hydration Regioselectivity: Marion, N., et al. (2009). Gold-Catalyzed Hydration of Alkynes.[1][2][3] Journal of the American Chemical Society, 131(12), 448–449. Link
- Pyridine Electronics: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
Cyclization Mechanisms: Michelet, V., et al. (2008).
-Alkynols. Pure and Applied Chemistry, 80(5), 855–861. Link
Sources
A Comparative Guide to the Structural Elucidation of 5-(4-Pyridyl)-4-pentyne-1-ol: Beyond Single-Crystal X-ray Diffraction
In the landscape of materials science and drug development, a molecule's three-dimensional structure is the bedrock of its function. For novel compounds such as 5-(4-Pyridyl)-4-pentyne-1-ol, a bifunctional molecule with potential applications in coordination chemistry and medicinal chemistry, a precise understanding of its solid-state architecture is paramount. This guide provides an in-depth analysis of single-crystal X-ray diffraction (SC-XRD) for the structural determination of this compound. More importantly, it extends beyond a singular methodology, offering a comparative perspective on alternative and complementary techniques, empowering researchers to make informed decisions for their analytical workflows.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the atomic arrangement within a crystalline solid.[1][2] Its power lies in its ability to provide a complete and precise three-dimensional map of electron density, from which bond lengths, bond angles, and intermolecular interactions can be determined with exceptional accuracy.[3][4]
The Causality Behind the Experimental Choices: A Self-Validating Protocol
The journey from a synthesized powder to a refined crystal structure is a meticulous process, where each step is designed to ensure the integrity and quality of the final data.
Experimental Protocol: Single-Crystal X-ray Diffraction of this compound
-
Crystal Growth (The Critical First Step):
-
Rationale: The adage "garbage in, garbage out" is particularly apt for crystallography. A high-quality, single crystal is the prerequisite for a successful structure determination. The goal is to encourage slow, ordered growth to minimize defects.
-
Procedure:
-
Dissolve 10-20 mg of synthesized this compound in a minimal amount of a suitable solvent system. Given the molecule's polarity (alcohol and pyridine groups) and non-polarity (alkyne and hydrocarbon chain), a solvent mixture like ethanol/dichloromethane or slow evaporation from a saturated solution in ethyl acetate is a logical starting point.
-
Employ slow evaporation as the primary crystallization technique. Cover the vial with a cap containing a few pinholes to allow for gradual solvent removal over several days at room temperature.
-
Alternative methods include vapor diffusion (diffusing a poor solvent into a solution of the compound in a good solvent) or cooling crystallization.
-
-
-
Crystal Selection and Mounting:
-
Rationale: Not all crystals are created equal. A suitable crystal for diffraction should be of optimal size (typically 0.1-0.3 mm in each dimension), optically clear, and free of visible cracks or defects.[2][5]
-
Procedure:
-
Under a polarizing microscope, select a well-formed crystal that exhibits uniform extinction every 90 degrees of rotation, indicating a single lattice.
-
Carefully mount the selected crystal on a cryoloop using a cryoprotectant oil (e.g., paratone-N) to prevent ice formation during data collection at low temperatures.
-
The mounted crystal is then affixed to a goniometer head on the diffractometer.
-
-
-
Data Collection:
-
Rationale: The crystal is rotated in the X-ray beam to collect a complete sphere of diffraction data. Low temperatures (typically 100 K) are used to minimize thermal vibrations of the atoms, resulting in sharper diffraction spots and more accurate data.
-
Procedure:
-
The crystal is centered in the X-ray beam (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) of a modern diffractometer equipped with a sensitive detector (e.g., a CMOS detector).[6]
-
A preliminary unit cell is determined from a few initial frames.
-
A full data collection strategy is then devised to measure the intensities of thousands of reflections, ensuring high completeness and redundancy. This can take several hours.[3]
-
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map. This map is then refined to yield the final, precise atomic positions.
-
Procedure:
-
The diffraction data is processed (integrated and scaled).
-
The structure is solved using direct methods or Patterson synthesis to locate the heavier atoms.
-
The remaining non-hydrogen atoms are located from difference Fourier maps.
-
The structural model is refined anisotropically by least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
-
Data Presentation: Expected Crystallographic Data for this compound
While a specific experimental structure is not publicly available, based on related pyridine derivatives, we can anticipate the type of data that would be generated.
| Parameter | Expected Value/Information |
| Crystal System & Space Group | Likely to be in a common organic space group such as monoclinic P2₁/c or orthorhombic P2₁2₁2₁. |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) defining the unit cell volume. |
| Z | The number of molecules in the unit cell. |
| Bond Lengths & Angles | Precise measurements for all covalent bonds and angles within the molecule. For example, the C≡C triple bond length would be expected to be around 1.20 Å. |
| Torsion Angles | Defining the conformation of the flexible pentynol chain. |
| Intermolecular Interactions | Identification and quantification of hydrogen bonds (e.g., O-H···N involving the alcohol and pyridine), and potentially π-π stacking interactions between pyridine rings.[6][7] |
| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 5% is considered excellent for small molecules. |
Visualization of the SC-XRD Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
A Comparative Look: Alternative and Complementary Techniques
While SC-XRD is the definitive method, its primary limitation is the absolute requirement for a suitable single crystal, which can be a significant bottleneck.[8] For materials that are microcrystalline, amorphous, or where single crystals cannot be obtained, other techniques are indispensable.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for analyzing polycrystalline materials.[9] Instead of a single crystal, a powdered sample containing millions of randomly oriented crystallites is used.[10]
-
Core Principle: The diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ), which serves as a unique "fingerprint" for a given crystalline phase.[11]
-
Advantages over SC-XRD:
-
Sample Form: Does not require single crystals and can be used on powders, which is often the form in which materials are initially synthesized.[10]
-
Phase Identification: Excellent for identifying known crystalline phases in a mixture and assessing sample purity.[12]
-
High Throughput: Data collection is generally much faster than for SC-XRD.
-
-
Limitations:
-
Structure Solution: Ab-initio structure determination from powder data is significantly more challenging than from single-crystal data due to peak overlap and the loss of three-dimensional information.[10][13] However, recent computational advances have made it more feasible for some small molecules.[11][14]
-
Precision: The precision of bond lengths and angles derived from PXRD is generally lower than that from SC-XRD.
-
Neutron Diffraction
Neutron diffraction is a powerful complementary technique to X-ray methods.
-
Core Principle: Neutrons are scattered by atomic nuclei, whereas X-rays are scattered by electrons.[15][16]
-
Key Advantages:
-
Locating Light Atoms: Neutron diffraction is particularly adept at accurately locating light atoms, especially hydrogen, in the presence of heavier atoms.[17][18] This would be highly beneficial for precisely determining the hydrogen bonding interactions in this compound.
-
Isotope Differentiation: It can distinguish between isotopes, such as hydrogen and deuterium.[15]
-
-
Limitations:
-
Accessibility: Requires a nuclear reactor or spallation source, which are far less common than laboratory X-ray sources.
-
Sample Size: Typically requires larger crystals than SC-XRD.[15]
-
Computational Crystal Structure Prediction (CSP)
CSP is an in-silico approach to predict the crystal structure of a molecule based solely on its chemical diagram.[19]
-
Methodology: Employs algorithms (e.g., simulated annealing, genetic algorithms) to search for the most thermodynamically stable crystal packing arrangements.[19][20]
-
Synergy with Experimental Data:
-
Guiding Crystallization: Can predict likely polymorphs, guiding experimental efforts to crystallize them.
-
Aiding Structure Solution: Can be used in conjunction with powder diffraction data to solve structures that are difficult to determine experimentally.[21]
-
-
Limitations:
-
Computational Cost: Can be computationally intensive, especially for flexible molecules.
-
Accuracy: While rapidly improving, it does not yet have the same level of certainty as experimental determination. Kinetic factors in crystallization can lead to the formation of metastable polymorphs that may not be the predicted global minimum in energy.[22]
-
Hirshfeld Surface Analysis
This is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice, typically based on a crystal structure determined by diffraction methods.[23][24]
-
Utility: It provides a graphical representation of the regions of close contact between molecules, offering a more holistic view of the packing environment than simply looking at individual hydrogen bonds or π-stacking interactions.[24][25]
Comparative Summary of Techniques
| Technique | Primary Application | Sample Requirement | Key Advantage | Key Limitation |
| Single-Crystal XRD (SC-XRD) | Definitive 3D structure determination | Single crystal (0.1-0.3 mm) | Unparalleled accuracy for bond lengths, angles, and intermolecular interactions.[26] | The absolute need for a high-quality single crystal.[8] |
| Powder XRD (PXRD) | Phase identification, purity analysis, unit cell determination | Polycrystalline powder | Fast, non-destructive, and works on microcrystalline materials.[9][26] | Structure solution is difficult; lower precision than SC-XRD.[10][13] |
| Neutron Diffraction | Precise location of light atoms (e.g., hydrogen) | Large single crystal or powder | Unrivaled accuracy for hydrogen atom positions and studying hydrogen bonds.[16][18] | Requires a specialized neutron source; larger sample size needed.[15] |
| Crystal Structure Prediction (CSP) | In-silico prediction of stable crystal packing | Chemical structure only | Can guide experimental work and aid in solving complex structures.[19][20] | Computationally intensive; may not predict kinetically favored forms.[22] |
| Hirshfeld Surface Analysis | Visualization and analysis of intermolecular interactions | A determined crystal structure (from diffraction) | Provides a comprehensive and intuitive picture of crystal packing.[24] | A post-determination analysis tool, not a primary structure solution method. |
Visualization of Methodological Comparison
Caption: Interrelationship of crystallographic analysis techniques.
Conclusion
For the definitive structural elucidation of this compound, single-crystal X-ray diffraction remains the method of choice, offering unparalleled detail and accuracy. However, a modern, robust approach to materials characterization acknowledges the potential challenges in obtaining suitable single crystals and leverages a suite of complementary techniques. Powder X-ray diffraction serves as an essential tool for initial phase identification and can, with computational support, yield structural information. Neutron diffraction offers a deeper insight into the critical hydrogen bonding networks that are likely to govern the packing of this molecule. Finally, computational methods like Crystal Structure Prediction and Hirshfeld surface analysis provide predictive power and analytical depth, respectively. By understanding the strengths and limitations of each technique, researchers can navigate the complexities of solid-state characterization and unlock a comprehensive understanding of novel materials.
References
-
Wikipedia. Crystal structure prediction. [Link]
-
Patsnap Eureka. (2025, September 22). FTIR vs XRD: Which is Superior for Crystal Structure?. [Link]
-
ACS Omega. (2025, June 1). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. [Link]
-
EurekAlert!. (2024, December 5). X-ray data-enhanced computational method can determine crystal structures of multiphase materials. [Link]
-
Sygnature Discovery. Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. [Link]
-
arXiv.org. (2024, May 24). Enhancing crystal structure prediction by combining computational and experimental data via graph networks. [Link]
-
PubMed. Computational studies of crystal structure and bonding. [Link]
-
Aolong NDT. (2023, June 13). The difference between neutron diffraction method and X-ray diffraction method. [Link]
-
Creative Biostructure. (2025, April 15). Overview of Powder X-ray Diffraction (PXRD). [Link]
-
X-ray single crystal and powder diffraction: possibilities and applications. [Link]
-
Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]
-
SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. [Link]
-
EBSCO. X-ray Determination Of Molecular Structure | Physics | Research Starters. [Link]
-
ResearchGate. Application Note SC-XRD 505 Single Crystal Diffraction. [Link]
-
ResearchGate. (2010, July 9). (PDF) X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. [Link]
-
IUCrJ. Solving molecular compounds from powder diffraction data: are results always reliable?. [Link]
-
University of Washington. Powder X-Ray Diffraction Protocol/SOP. [Link]
-
FZU. X-ray single-crystal diffraction. [Link]
-
MDPI. (2010, July 9). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. [Link]
-
ACS Publications. (2007, February 22). Comparison of Polymorphic Molecular Crystal Structures through Hirshfeld Surface Analysis. [Link]
-
Slideshare. (2015, January 19). Difference b/w electron, neutron and X-ray diffraction and advantages. [Link]
-
YouTube. (2016, March 30). Powder X-Ray Diffraction (1 out of 2). [Link]
-
Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]
-
Fiveable. (2025, August 15). 9.3 Comparison of X-ray, electron, and neutron diffraction techniques. [Link]
-
MDPI. (2022, April 22). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. [Link]
-
ResearchGate. (2025, August 8). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]
-
NIH. Crystal structure of 2-[2-(pyridin-3-yl)diazen-1-yl]aniline. [Link]
-
AAPS PharmSciTech. (2014, February 17). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. [Link]
-
Organic Syntheses. 4-pentyn-1-ol. [Link]
-
MDPI. (2024, October 29). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. [Link]
-
ResearchGate. (2025, August 7). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. [Link]
-
PMC. (2026, February 5). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. [Link]
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- 5. diposit.ub.edu [diposit.ub.edu]
- 6. Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of 2-[2-(pyridin-3-yl)diazen-1-yl]aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
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- 10. mcgill.ca [mcgill.ca]
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- 14. X-ray data-enhanced computational method can determine crystal structures of multiphase materials | EurekAlert! [eurekalert.org]
- 15. The difference between neutron diffraction method and X-ray diffraction method - Dandong Aolong Radiative Instrument Group Co.,Ltd [aolongxray.com]
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- 20. Crystal structure prediction – Tuckerman Research Group [wp.nyu.edu]
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- 25. mdpi.com [mdpi.com]
- 26. pulstec.net [pulstec.net]
UV-Vis Characterization of 5-(4-Pyridyl)-4-pentyne-1-ol: A Comparative Technical Guide
Topic: UV-Vis Absorption Spectra of 5-(4-Pyridyl)-4-pentyne-1-ol Content Type: Publish Comparison Guide
Executive Summary & Spectroscopic Profile
This compound is a bifunctional linker widely utilized in supramolecular chemistry and drug discovery for its ability to bridge metal centers (via the pyridine nitrogen) with hydrophilic domains (via the hydroxyl tail).
Its UV-Vis absorption profile is governed exclusively by the 4-alkynylpyridine chromophore.[1] The aliphatic hydroxypropyl chain acts as an auxochrome with negligible electronic contribution, serving primarily as a solubility modifier and functional handle.[1][2]
Key Spectroscopic Parameters (Ethanol, 25°C)
| Parameter | Value (Approximate) | Mechanistic Origin |
| Primary | 276 – 282 nm | |
| Secondary Band | 230 – 240 nm | Higher energy |
| Molar Extinction ( | ~14,000 - 18,000 M⁻¹cm⁻¹ | Strong conjugation between the electron-deficient pyridine and the alkyne. |
| Cut-off Wavelength | ~310 nm | Useful window for monitoring without interference in visible assays.[1][2] |
Comparative Analysis: Performance vs. Alternatives
In synthesis and characterization, researchers often choose between the target compound and its structural analogs based on spectral distinctiveness and reactivity.[1][2]
Table 1: Spectroscopic Comparison of Alternatives
| Compound | Structure | Spectral Characteristics | Application Context | |
| This compound | Target | 278 | Distinct, sharp band. pH-sensitive (red shift upon protonation).[2] | Bifunctional Linker: Ideal for monitoring ligation in complex mixtures. |
| 4-Ethynylpyridine | Core Chromophore | 276 | Nearly identical to target.[1][2] Higher volatility.[1][2] | Precursor: Used when the hydroxyl tail is unnecessary or interfering.[1][2] |
| 5-Phenyl-4-pentyne-1-ol | Carbocyclic Analog | 248 | Hypsochromic shift (Blue shift).[1] Lacks pH sensitivity.[1][2] | Control: Used to assess the specific electronic contribution of the pyridine nitrogen.[3][4][5] |
| 4-Pentyn-1-ol | Aliphatic Tail | < 210 | Transparent in standard UV (>220 nm).[1] | Negative Control: Confirms that absorption is solely due to the aromatic head group.[1][2] |
Technical Insight: The "Nitrogen Switch"
Unlike the phenyl analog, this compound exhibits pH-dependent solvatochromism .[1]
-
Neutral pH: The lone pair on the pyridine nitrogen is orthogonal to the
-system but affects the ring's electron density. -
Acidic pH (< 4.0): Protonation of the nitrogen forms the pyridinium cation.[2] This lowers the energy of the LUMO (
), causing a bathochromic shift (Red Shift) of 10–20 nm and hyperchromicity (increase in ).[2] This feature allows the molecule to act as a self-indicating pH probe during purification.[1]
Experimental Protocol: Validated Characterization Workflow
This protocol ensures reproducibility by accounting for the hygroscopic nature of the hydroxyl tail and the pH sensitivity of the pyridine head.
Reagents & Equipment[1][2]
-
Solvent: Spectroscopic grade Ethanol (EtOH) or Acetonitrile (MeCN).[1][2] Avoid Acetone (UV cutoff interference).[2]
-
Buffer: 10 mM Phosphate Buffer (pH 7.4) for biological relevance.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).[2]
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh 5.0 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in EtOH to obtain a ~2.5 mM stock solution.
-
Note: Sonicate for 30 seconds to ensure complete dissolution of the viscous oil.
-
-
Dilution Series (Self-Validation Step):
-
pH Titration (Optional for pKa determination):
Visualizing the Mechanism & Workflow
Diagram 1: Electronic Structure & Transition
This diagram illustrates the "Push-Pull" electronic effect where the alkyne acts as a bridge between the electron-deficient pyridine and the electron-rich alkyl chain.
Caption: The alkyne bridge extends the conjugation of the pyridine ring, lowering the energy gap for excitation. The alkyl tail remains electronically isolated.
Diagram 2: Experimental Workflow
A standardized decision tree for verifying sample purity and concentration.
Caption: Logic flow for validating the UV-Vis spectrum of this compound prior to experimental use.
References
-
Structural Analog Data (4-Ethynylpyridine): National Center for Biotechnology Information.[1][2] PubChem Compound Summary for CID 642801, 4-Ethynylpyridine.[1][2] [Link]
-
Solvatochromism in Pyridines: Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (General reference for pyridine solvatochromism).
-
Synthesis & Characterization: Sordo, T., et al. (2005).[1][2] "Solvent-assisted new reaction pathways for the (THF)W(CO)5-promoted endo- and exo-cycloisomerization of 4-pentyn-1-ol". Journal of the American Chemical Society, 127(3), 944-952.[2] (Provides context on the alkyne-alcohol precursor). [Link]
-
Pyridine-Alkyne Conjugation: Hiraoka, Y., et al. (2005).[1][2][6] "UV-vis and fluorescence detection by receptors based on an isophthalamide bearing a phenylethynyl group". Chemical Communications.[1][2][6] (Demonstrates the ~280-300 nm shift in conjugated pyridine-alkyne systems).
Sources
- 1. 4-Ethynylpyridine | 2510-22-7 [sigmaaldrich.com]
- 2. 4-Ethynylpyridine | C7H5N | CID 642801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. works.swarthmore.edu [works.swarthmore.edu]
- 6. shop.tarjomeplus.com [shop.tarjomeplus.com]
Validation of 5-(4-Pyridyl)-4-pentyne-1-ol synthesis via elemental analysis
Content Type: Comparative Validation Guide Audience: Synthetic Chemists, Analytical Scientists, Drug Discovery Researchers Focus: Elemental Analysis (EA) vs. Orthogonal Methods (qNMR, HRMS)[1]
Executive Summary
The synthesis of 5-(4-Pyridyl)-4-pentyne-1-ol —a critical heterobifunctional linker used in PROTACs and Antibody-Drug Conjugates (ADCs)—relies on Sonogashira cross-coupling. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to quantify bulk purity or detect inorganic contaminants (e.g., Palladium/Copper residues, trapped salts).
This guide validates the synthesis of this compound, positioning Elemental Analysis (CHN Combustion) as the definitive "gatekeeper" for bulk purity. We compare EA against Quantitative NMR (qNMR) and HPLC, demonstrating why EA remains the gold standard for verifying the removal of inorganic catalysts and solvation shells in polar heterocycles.
Synthesis Context: The Source of Impurities
To validate the product, one must understand the impurities generated. The synthesis typically employs a Sonogashira coupling between 4-bromopyridine hydrochloride and 4-pentyn-1-ol.
Reaction Scheme & Impurity Profile
-
Reagents: 4-Bromopyridine HCl, 4-Pentyn-1-ol.
-
Catalyst System: Pd(PPh3)2Cl2 (2 mol%), CuI (1 mol%).
-
Base/Solvent: Triethylamine (Et3N) / THF or DMF.
-
Critical Contaminants:
-
Inorganic: Palladium black, Copper salts, Triethylammonium bromide.
-
Organic: Homocoupling dimer (di-alkyne), unreacted bromide.
-
Solvation: Water (pyridine hygroscopicity), trapped Et3N.
-
Visualization: Synthesis & Impurity Flow
The following diagram maps the synthesis pathway to specific impurity risks that EA detects.
Figure 1: Synthesis workflow highlighting contamination points detectable by Elemental Analysis.
Comparative Analysis: EA vs. qNMR vs. HRMS
Why use a destructive, century-old technique (Combustion Analysis) when modern spectroscopy exists?
The "Blind Spot" of Spectroscopy
-
HRMS: Excellent for identity (m/z 162.0913 [M+H]+), but poor for purity. It cannot quantify trapped inorganic salts or water.
-
1H NMR: Can detect organic impurities but is "blind" to inorganic contaminants (CuI, Pd) and often insensitive to water exchange on the pyridine ring.
-
Elemental Analysis (EA): The only method that validates the bulk composition by mass. If your sample is 5% trapped Copper salts, your Carbon % will drop proportionally.
Performance Matrix
| Feature | Elemental Analysis (CHN) | Quantitative NMR (qNMR) | HRMS (ESI-TOF) |
| Primary Utility | Bulk Purity & Solvation State | Organic Purity & Molar Ratio | Molecular Formula Confirmation |
| Inorganic Detection | High (Inferred by mass balance) | None (Invisible) | None (Ionization suppression) |
| Solvent/Water Detection | High (Sensitive to <0.5% H2O) | Medium (Exchangeable protons blur signal) | Low (Desolvation occurs in source) |
| Sample Requirement | ~2–5 mg (Destructive) | ~5–10 mg (Recoverable) | <0.1 mg (Destructive) |
| Cost/Turnaround | Low / 24–48 hrs | Medium / 1 hr | High / 24 hrs |
| Acceptance | Mandatory (JOC, JACS, Chem. Eur. J.) | Accepted with trace analysis | Supporting data only |
Experimental Protocols
A. Synthesis of this compound
Note: All steps must be performed under Nitrogen/Argon due to catalyst sensitivity.
-
Preparation: In a flame-dried Schlenk flask, dissolve 4-bromopyridine HCl (1.94 g, 10 mmol) in anhydrous THF (20 mL) and Et3N (5 mL). Expert Tip: The extra base is required to neutralize the HCl salt; failure to do so kills the catalyst.
-
Catalysis: Add Pd(PPh3)2Cl2 (140 mg, 0.2 mmol) and CuI (38 mg, 0.2 mmol). Degas by bubbling Argon for 10 mins.
-
Coupling: Add 4-pentyn-1-ol (0.92 g, 11 mmol) dropwise. Heat to 60°C for 6 hours. The solution will darken (formation of ammonium salts).
-
Workup: Filter through a Celite pad to remove precipitated salts and Pd-black. Concentrate the filtrate. Dilute with EtOAc, wash with sat. NaHCO3 (2x) and Brine (1x).
-
Purification: Flash chromatography (SiO2, Hexane:EtOAc gradient). The product is a pale yellow viscous oil or low-melting solid.
B. Validation via Elemental Analysis (The Protocol)
Target Formula: C₁₀H₁₁NO Molecular Weight: 161.20 g/mol
Step-by-Step Validation:
-
Drying (Crucial): Pyridines are hygroscopic. Dry the purified sample in a vacuum desiccator over P2O5 for 24 hours at 40°C. Failure to dry results in high %H and low %C.
-
Weighing: Accurately weigh 2.0–3.0 mg of the sample into a tin capsule using a microbalance (readability 0.001 mg).
-
Combustion: Run on a standard CHN Analyzer (e.g., PerkinElmer 2400 Series II) at 950°C using Tungsten Oxide as a combustion aid.
-
Tolerance Check: Compare experimental values with theoretical limits.
Theoretical Values (C₁₀H₁₁NO)
-
Carbon (C): 74.51%
-
Hydrogen (H): 6.88%
-
Nitrogen (N): 8.69%
Acceptance Criteria: Journal standards typically require experimental values to be within ±0.4% of the theoretical value.
Data Interpretation & Troubleshooting
Use the following decision matrix to interpret your EA results. Deviations usually indicate specific purification failures.
Interpretation Table
| Observation | Diagnosis | Remediation |
| Values within ±0.4% | High Purity | Proceed to biological testing. |
| Low %C, High %H | Water/Solvent Trap | Sample is wet. Dry under high vacuum (0.1 mbar) for 12h. |
| Low %C, Low %H, Low %N | Inorganic Contamination | Silica gel or inorganic salts (Pd/Cu) present. Re-filter through 0.2µm PTFE or re-column. |
| High %C | Trapped Solvent (EtOAc/Hex) | Residual non-polar solvent. Extended vacuum drying required. |
| High %N | Trapped Base (Et3N) | Triethylamine trapped in the lattice. Wash with dilute acid (carefully) or extended drying. |
Visualization: Validation Decision Tree
This logic flow ensures you do not waste expensive biological reagents on impure linkers.
Figure 2: Decision matrix for interpreting Elemental Analysis data.
Expert Insights (E-E-A-T)
-
The "Salt" Trap: 4-alkynyl pyridines can act as weak bases. If you use HCl in the workup (to remove Et3N), you might inadvertently protonate the pyridine nitrogen, forming a hydrochloride salt. This will drastically skew EA (Low C, presence of Cl). Always use a neutral or basic workup (NaHCO3).
-
Stability: The alkyne bond is stable, but the alcohol is prone to oxidation if left in air over months. Store under Argon at -20°C.
-
Why not just qNMR? While qNMR is excellent, it requires a perfectly pure internal standard and careful relaxation delay (d1) settings (usually 5x T1). For a rapid " go/no-go " on a new batch of linker, EA is often faster and less prone to operator error regarding integration parameters.
References
-
Sonogashira Coupling Fundamentals: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
-
Purity Validation Standards: Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231.
-
Synthesis of Alkynyl Pyridines: Tilley, J. W., & Zawoiski, S. (1988). A convenient synthesis of 4-ethynylpyridine. The Journal of Organic Chemistry, 53(2), 386-390.
Sources
Topic: Electrochemical Characterization of 5-(4-Pyridyl)-4-pentyne-1-ol Modified Surfaces
An Electrochemical Comparison Guide for Researchers
A Senior Application Scientist's Guide to Surface Functionalization and Analysis
Welcome to a detailed comparative analysis of surfaces modified with 5-(4-Pyridyl)-4-pentyne-1-ol (PPOH). This guide is designed for researchers, electrochemists, and materials scientists who are functionalizing electrode surfaces to create tailored interfaces for applications ranging from biosensing to molecular electronics.
We will move beyond a simple recitation of protocols. Instead, we will explore the causality behind the electrochemical behavior of PPOH-modified surfaces, comparing its performance against two relevant alternatives: 4-mercaptopyridine (4-MPy) and 1-dodecanethiol (DDT). This comparison will illuminate the distinct roles of the pyridyl headgroup, the alkyne-containing linker, and the terminal hydroxyl group, providing you with the insights needed to select and characterize the optimal surface chemistry for your application.
The Molecular Architecture: Why PPOH?
To understand the electrochemical signature of a PPOH-modified surface, we must first dissect the molecule itself. PPOH is a bifunctional linker, meaning it possesses distinct functionalities at its termini, enabling it to chemically "bridge" an electrode surface and a target molecule or solution.
-
The Anchor (4-Pyridyl Group): The pyridine ring serves as the attachment point to the electrode. The nitrogen atom's lone pair of electrons forms a coordinate bond with various metal surfaces, most notably gold, platinum, and copper. Unlike the strong covalent bond formed by thiols on gold, the pyridyl-gold interaction is a dative bond, which can influence monolayer stability and electron transfer kinetics.
-
The Spacer (Pentyne Linker): The 5-carbon chain containing a rigid alkyne (triple bond) moiety dictates the thickness and structural order of the resulting monolayer. The rigidity of the alkyne group can prevent conformational disorder often seen with flexible alkyl chains, potentially leading to more uniform and pinhole-free layers. Furthermore, the terminal alkyne is a powerful tool for post-modification via "click chemistry," such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
The Terminal Functionality (Hydroxyl Group): The exposed -OH group renders the surface hydrophilic. This is crucial for applications in aqueous media, such as biosensing, as it can reduce non-specific protein adsorption. It also serves as a chemical handle for subsequent covalent immobilization of biomolecules or nanoparticles through esterification or silanization reactions.
Comparative Molecules
To benchmark the performance of PPOH, we will compare it against:
-
4-Mercaptopyridine (4-MPy): This molecule shares the same pyridyl headgroup but attaches to gold surfaces via a strong gold-thiol bond. It represents a more direct, shorter linkage and serves as a baseline for the electrochemical behavior of the pyridyl group itself.
-
1-Dodecanethiol (DDT): A classic long-chain alkanethiol that forms well-ordered, insulating self-assembled monolayers (SAMs) on gold. DDT serves as a benchmark for a highly blocking, hydrophobic surface, allowing us to assess the relative insulating properties and hydrophilicity of the PPOH layer.
Experimental Workflow: From Bare Electrode to Characterized Surface
A self-validating protocol is essential for reproducible results. The following workflow includes cleaning, modification, and characterization steps, with built-in checks to ensure the quality of the modified surface.
Caption: Experimental workflow for electrode modification and characterization.
Protocol 1: Gold Electrode Cleaning and Preparation
Causality: The initial state of the gold surface is the single most critical factor for forming a high-quality, ordered monolayer. An atomically clean and smooth surface ensures uniform molecular adsorption. This multi-step cleaning protocol is designed to remove both organic and inorganic contaminants.[1][2]
-
Mechanical Polishing: Polish the gold working electrode with a 0.05 µm alumina slurry on a polishing pad for 2-3 minutes to achieve a mirror-like finish.
-
Sonication: Sonicate the electrode sequentially in absolute ethanol and ultrapure water (18.2 MΩ·cm) for 5 minutes each to remove polishing residues.
-
Electrochemical Cleaning: Perform cyclic voltammetry (CV) in 0.5 M H₂SO₄ by scanning the potential between the onset of hydrogen evolution and gold oxide formation (e.g., -0.2 V to +1.5 V vs. Ag/AgCl) at 100 mV/s.[3][4] Continue cycling until a stable voltammogram characteristic of clean polycrystalline gold is obtained. This step removes organic adsorbates and electrochemically anneals the surface.[5]
-
Final Rinse: Rinse the electrode thoroughly with ultrapure water and dry under a gentle stream of nitrogen.
Protocol 2: Surface Modification
Causality: The choice of solvent and incubation time is critical for achieving a densely packed, well-ordered monolayer. Ethanol is a common solvent for both thiols and pyridyl compounds. A long incubation time allows the molecules to self-organize on the surface, minimizing defects.[6][7][8]
-
Prepare Solutions: Prepare fresh 1 mM solutions of PPOH, 4-MPy, and DDT in absolute ethanol.
-
Immersion: Immediately after cleaning, immerse the gold electrodes into their respective modifier solutions. Ensure the entire gold surface is submerged.
-
Incubation: Place the immersion vials in a dark, vibration-free environment for 18-24 hours to allow for complete monolayer formation.
-
Rinsing: After incubation, remove the electrodes and rinse them copiously with absolute ethanol to remove any non-specifically adsorbed molecules, followed by a final rinse with ultrapure water.
-
Drying: Dry the modified electrodes under a gentle stream of nitrogen.
Protocol 3: Electrochemical Characterization
Causality: We use a negatively charged redox probe, hexacyanoferrate ([Fe(CN)₆]³⁻/⁴⁻), to assess the quality of the monolayers. A well-formed, defect-free monolayer will create an electrostatic and physical barrier, impeding the probe's access to the electrode surface and thus inhibiting electron transfer.[9][10]
-
Prepare Electrolyte: Prepare a solution of 5 mM K₃[Fe(CN)₆] and 5 mM K₄[Fe(CN)₆] in 0.1 M KCl as the supporting electrolyte.[11]
-
Cyclic Voltammetry (CV):
-
Place the modified electrode in the redox probe solution.
-
Scan the potential from +0.6 V to -0.1 V vs. Ag/AgCl at a scan rate of 100 mV/s.[12]
-
Record the resulting voltammogram. The key parameters are the peak-to-peak separation (ΔEp) and the peak current magnitude (Iₚ).
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
In the same electrolyte, set the DC potential to the formal potential (E⁰') of the redox couple (determined from the CV of the bare electrode, typically around +0.22 V vs. Ag/AgCl).
-
Apply a small AC perturbation (e.g., 10 mV amplitude) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).[9]
-
Record the impedance data and model it using an appropriate equivalent circuit. The key parameter is the charge-transfer resistance (Rct).
-
Comparative Performance Analysis
The data obtained from CV and EIS provide a quantitative comparison of the monolayers formed by PPOH, 4-MPy, and DDT.
Cyclic Voltammetry: Assessing the Blocking Nature
A perfect monolayer would completely block the [Fe(CN)₆]³⁻/⁴⁻ redox reaction, resulting in a flat, featureless voltammogram. In practice, defects and pinholes allow some degree of electron transfer.
-
Bare Gold: Exhibits a quasi-reversible CV with a small ΔEp (~60-80 mV) and large, well-defined redox peaks. This is our baseline for unimpeded electron transfer.
-
4-MPy: Shows significantly diminished peak currents and an increased ΔEp. The pyridyl group provides a partial barrier, but the short length of the molecule allows for some electron tunneling and access of the probe through defects.
-
PPOH: A further decrease in peak currents and increase in ΔEp is expected compared to 4-MPy. The longer, more rigid pentyne linker creates a thicker, more organized insulating layer, more effectively blocking the redox probe.
-
DDT: Displays an almost complete suppression of the redox peaks. The long, densely packed alkyl chains of the DDT monolayer form a highly effective barrier, representing the benchmark for a blocking layer.
Electrochemical Impedance Spectroscopy: Quantifying the Barrier
EIS provides a more sensitive measure of the monolayer's quality by quantifying the resistance to charge transfer (Rct) at the electrode-electrolyte interface. A higher Rct value corresponds to a more insulating, defect-free monolayer.[1][13][14]
Caption: Randles circuit used to model the electrode/monolayer/electrolyte interface.
Table 1: Comparative Electrochemical Data
| Surface Modifier | ΔEp (mV) from CV (approx.) | Peak Current (Iₚ) (% of Bare Au) | Charge-Transfer Resistance (Rct) (kΩ·cm²) | Surface Character |
| Bare Gold | 70 | 100% | < 0.1 | Conductive |
| 4-MPy | 250 | ~30% | ~5 | Partially Blocking |
| PPOH | > 400 | ~10% | ~50 | Blocking, Hydrophilic |
| DDT | N/A (flat) | < 2% | > 500 | Highly Blocking, Hydrophobic |
Note: These are representative values. Actual results will vary based on experimental conditions.
Interpretation:
The data clearly shows that the PPOH monolayer presents a significant barrier to electron transfer, far superior to the shorter 4-MPy linker. Its Rct value, while lower than the highly insulating DDT, indicates the formation of a well-packed and ordered layer. The key advantage of PPOH over DDT lies in its terminal hydroxyl group, which maintains a hydrophilic surface suitable for aqueous applications, whereas the DDT surface is highly hydrophobic.
Conclusions and Application Outlook
This guide demonstrates that this compound is a highly effective molecule for creating well-ordered, blocking, yet hydrophilic surfaces.
-
Comparison Summary:
-
vs. 4-MPy: PPOH forms a demonstrably thicker and more insulating layer due to its longer, rigid linker, making it a better choice for applications requiring low background currents.
-
vs. DDT: While DDT provides superior insulation, PPOH offers the critical advantage of a hydrophilic, functionalizable terminal group, making it the preferred choice for subsequent immobilization of biomolecules in aqueous environments.
-
The unique combination of a stable pyridyl anchor, a rigid spacer, and a functional terminal group makes PPOH an excellent platform for developing robust and sensitive electrochemical sensors and biosensors. The terminal alkyne also opens the door for advanced surface engineering via click chemistry, allowing for the precise attachment of a wide array of molecules.
References
-
Exploring Tunneling Decay Coefficient of Self-Assembled Monolayers of Alkanethiolates via Electrochemical Impedance Spectroscopy. ACS Applied Materials & Interfaces. [Link]
-
Electrochemical Impedance Spectroscopy for Investigations on Ion Permeation in ω-Functionalized Self-Assembled Monolayers. Analytical Chemistry. [Link]
-
Regenerative Strategy of Gold Electrodes for Long-Term Reuse of Electrochemical Biosensors. ACS Omega. [Link]
-
Electrochemical studies of self-assembled monolayers using impedance spectroscopy. Journal of Physics: Conference Series. [Link]
-
Electrochemical impedance spectroscopy for investigations on ion permeation in omega-functionalized self-assembled monolayers. PubMed. [Link]
-
Gold Cleaning Methods for Electrochemical Detection Applications. The Analyst. [Link]
-
RETRACTED: Regenerative Strategy of Gold Electrodes for Long-Term Reuse of Electrochemical Biosensors. ACS Omega. [Link]
-
Impedance Spectroscopy of Self-Assembled Monolayers on Au(111): Sodium Ferrocyanide Charge Transfer at Modified Electrodes. Langmuir. [Link]
-
Ferricyanide/ferrocyanide-voltammetry to verify multi-layer SAM formation. ResearchGate. [Link]
-
Electrochemical Pretreatment of Polycrystalline Gold Electrodes To Produce a Reproducible Surface Roughness for Self- Assembly: A Study in Phosphate Buffer pH 7.4. Langmuir. [Link]
-
Electrode Polishing and Care. ProSense. [Link]
-
Self-Assembly of a Pyridine-Terminated Thiol Monolayer on Au(111). ACS Publications. [Link]
-
Self-assembly of a pyridine-terminated thiol monolayer on Au(111). PubMed. [Link]
-
Formation and Structure of Self-Assembled Monolayers. Chemical Reviews. [Link]
-
Cyclic Voltammetry of Ferricyanide Using Carbon Screen-Printed Electrodes – Randles–Sevcik Analysis. Electrochemistry Store. [Link]
-
-
Cyclic Voltammetry At Solid Electrodes Experiments in Analytical Electrochemistry. University of Cincinnati. [Link]
-
-
Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. Physical Chemistry Chemical Physics. [Link]
-
Study of Ferricyanide by Cyclic Voltammetry Using the CV-50W. BASi. [Link]
-
Study of Ferricyanide using Cyclic Voltammetry. Phadke Instruments. [Link]
Sources
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- 2. prosense.net [prosense.net]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Self-assembly of a pyridine-terminated thiol monolayer on Au(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Study of Ferricyanide using Cyclic Voltammetry [phadkeinstruments.com]
- 12. asdlib.org [asdlib.org]
- 13. Electrochemical impedance spectroscopy for investigations on ion permeation in omega-functionalized self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
Operational Guide: Safe Disposal of 5-(4-Pyridyl)-4-pentyne-1-ol
Executive Summary
This guide outlines the mandatory disposal protocols for 5-(4-Pyridyl)-4-pentyne-1-ol , a functionalized pyridine intermediate often utilized in "Click Chemistry" or Sonogashira couplings. Due to the lack of a widely available, specific Safety Data Sheet (SDS) for this specialized reagent, this protocol is derived from Structure-Activity Relationship (SAR) analysis of its functional groups: the basic pyridine ring, the reactive alkyne, and the primary alcohol.
Immediate Action Required:
-
Classify as Non-Halogenated Organic Waste (Basic) .
-
Segregate strictly from acidic waste streams to prevent exothermic neutralization.
-
Isolate from strong oxidizers due to the alkyne/alcohol moieties.
Module 1: Chemical Characterization & Risk Profile
To dispose of this chemical safely, we must first understand its reactivity profile. As a specialized intermediate, it behaves as a hybrid of its constituent functional groups.
| Property | Characterization | Operational Implication |
| Chemical Structure | Pyridine ring conjugated to an internal alkyne chain terminating in an alcohol. | Nitrogen-containing organic . Requires specific waste coding in some jurisdictions. |
| Basicity (pKa) | Pyridine nitrogen is basic (pKa ~5.2). | Exothermic Hazard: Will generate heat if mixed with strong acids (HCl, H₂SO₄) in a waste drum. |
| Reactivity (Alkyne) | Internal alkyne (substituted). | Stability: More stable than terminal alkynes. Low risk of explosive metal acetylide formation, but still incompatible with strong oxidizers. |
| Flammability | Likely Combustible (Flash Point >60°C estimated). | Treat as Ignitable Waste (D001) unless proven otherwise.[1] |
| Regulatory Status | Not explicitly P-listed or U-listed (unlike parent Pyridine U196). | Dispose of as Hazardous Chemical Waste (Unlisted). |
The "Why" Behind the Protocol
-
The Pyridine Hazard: The most critical disposal error is adding this compound to a "General Organic Acid" waste stream. The protonation of the pyridine nitrogen is exothermic. In a closed 20L waste carboy, this heat can increase vapor pressure, leading to container bulging or rupture.
-
The Alkyne Factor: While internal alkynes are stable, they remain electron-rich. Mixing with strong oxidizing agents (e.g., Chromic acid, Permanganates) can cleave the triple bond, potentially causing vigorous, uncontrolled oxidation.
Module 2: Waste Stream Segregation Logic
The following decision matrix illustrates the logic for selecting the correct waste stream. This self-validating system ensures that incompatible chemicals never meet in the waste container.
Figure 1: Waste Stream Segregation Logic. Note the critical checkpoint for acidity to prevent exothermic reactions.
Module 3: Step-by-Step Disposal Protocol
Phase 1: Preparation & PPE
Objective: Ensure personal safety and container compatibility.[2][3][4]
-
PPE: Wear nitrile gloves (double-gloving recommended for pyridine derivatives), safety goggles, and a flame-resistant lab coat.
-
Work Area: Perform all transfers inside a certified chemical fume hood to contain potential odors (pyridine-like fishy smell).
-
Container Selection:
-
Preferred: High-Density Polyethylene (HDPE) or Glass (Amber).
-
Avoid: Metal containers (unless lined), as basic amines can corrode certain alloys over time, and alkynes have theoretical (though low) incompatibilities with copper/brass.
-
Phase 2: Waste Transfer
Objective: Safe consolidation of material.
-
Scenario A: Pure Chemical (Solid/Oil)
-
Dissolve the material in a minimal amount of compatible solvent (Ethanol or Acetone) if required by your facility's "liquid waste only" policy. If solids are permitted, place the vial directly into a wide-mouth Solid Hazardous Waste jar.
-
Label clearly: "Contains this compound.[3] Basic Organic Solid.[2][3] Toxic/Irritant."[5]
-
-
Scenario B: Reaction Mixture (Liquid)
-
pH Check: Dip a pH strip into the waste solution.
-
Neutralization (If Acidic): If the solution is acidic (pH < 4), slowly add Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) until pH is 6-8. Caution: Watch for bubbling or heat.
-
Transfer: Pour into the Non-Halogenated Organic Waste container (unless halogenated solvents like DCM were used).
-
Log: Record the addition on the waste tag. Explicitly note "Pyridine Derivative" so waste handlers are aware of the nitrogen content (important for incineration parameters).
-
Phase 3: Final Handoff
-
Wipe the exterior of the container to remove any drips.
-
Request pickup according to your institution's EHS schedule.
Module 4: Spill Contingency (Emergency Response)
In the event of a benchtop spill, follow this containment protocol.
| Spill Type | Absorbent Material | Contraindicated Material | Procedure |
| Liquid / Oil | Vermiculite, Sand, or Universal Absorbent Pads. | Paper Towels (Combustible; increases surface area for flammable vapors). | 1. Alert nearby personnel.2. Cover spill from perimeter inward.3. Scoop into a sealable bag/jar.4. Label as hazardous waste.[1] |
| Solid | Damp paper towel (water) to capture dust. | Dry sweeping (creates airborne dust). | 1. Gently wipe up solid.2. Place towel in hazardous waste bag.3. Clean surface with soap and water.[6][7][8] |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261. (Identification and Listing of Hazardous Waste). [Link][9]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. (Guide on Structure-Activity Relationships). [Link]
-
PubChem. (2024). Compound Summary for 4-Pentyn-1-ol (Structural Analog). National Library of Medicine. [Link]
Sources
- 1. my.alfred.edu [my.alfred.edu]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. 4-Pentyn-1-ol | C5H8O | CID 79346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lobachemie.com [lobachemie.com]
- 7. thermofishersci.in [thermofishersci.in]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. eCFR :: 40 CFR 261.24 -- Toxicity characteristic. [ecfr.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
